IRAK-4 protein kinase inhibitor 2
説明
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKROMNIEAEFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IRAK-4 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, a promising class of therapeutic agents for a range of inflammatory and autoimmune diseases. While this document references "IRAK-4 protein kinase inhibitor 2," a compound with a reported IC50 of 4 μM, it will draw upon data from extensively studied IRAK-4 inhibitors, such as Zabedosertib (B3324631) (BAY 1834845) and Zimlovisertib (PF-06650833), to illustrate the core principles of IRAK-4 inhibition.
The Central Role of IRAK-4 in Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1][2] It is an essential component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] TLRs recognize pathogen-associated molecular patterns (PAMPs) from microbes, while IL-1Rs are activated by pro-inflammatory cytokines like IL-1β.[1][4] Dysregulation of these pathways is implicated in numerous inflammatory and autoimmune diseases, making IRAK-4 a highly attractive therapeutic target.[2][5][6]
The kinase activity of IRAK-4 is indispensable for its function.[7] Upon receptor activation, the adaptor protein Myeloid Differentiation primary response 88 (MyD88) is recruited, which in turn recruits IRAK-4 through interactions between their respective death domains.[1][2] This initiates the formation of a larger signaling complex known as the Myddosome.[1][5] Within this complex, IRAK-4 autophosphorylates and then phosphorylates other IRAK family members, such as IRAK-1 and IRAK-2.[1][7][8]
This phosphorylation cascade leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), a ubiquitin ligase.[1][9] TRAF6 activation ultimately triggers downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10] The activation of these transcription factors leads to the production of a wide array of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, which drive the inflammatory response.[6][8]
Mechanism of Action: Competitive ATP Inhibition
IRAK-4 inhibitors are typically small molecules that function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of IRAK-4, preventing the binding of endogenous ATP.[6][7] By blocking the ATP binding site, these inhibitors prevent the autophosphorylation of IRAK-4 and its subsequent phosphorylation of downstream substrates like IRAK-1.[3] This effectively halts the entire downstream signaling cascade.
The direct consequence of this inhibition is the suppression of the activation of key transcription factors like NF-κB.[3] As a result, the transcription and release of pro-inflammatory cytokines and mediators are significantly reduced.[6] This targeted disruption of the inflammatory cascade is the core mechanism by which IRAK-4 inhibitors exert their therapeutic effects in models of inflammatory diseases.[6][7]
dot
Caption: IRAK-4 signaling pathway and the point of inhibition.
Quantitative Analysis of IRAK-4 Inhibition
The potency of IRAK-4 inhibitors is quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to compare the efficacy of different compounds.
| Inhibitor Name | Assay Type | Target/Cell Line | Stimulus | Measured Endpoint | IC50 / Effect | Reference |
| This compound | Enzyme Activity Assay | Recombinant IRAK-4 | - | Kinase Activity | 4 µM | [11] |
| Zabedosertib (BAY 1834845) | Enzyme Activity Assay | Recombinant IRAK-4 | - | Kinase Activity | 3.55 nM | [12] |
| Zabedosertib (BAY 1834845) | Cell-based Assay | THP-1 cells | LPS | TNF-α Release | - | [13] |
| Zabedosertib (BAY 1834845) | Cell-based Assay | Human PBMCs | - | Cytokine Secretion | 500 nM (decreased IL-1, IFN-γ, TNF-α, IL-17) | [12] |
| Zabedosertib (BAY 1834845) | Ex vivo Whole Blood Assay | Human Whole Blood | R848 (TLR7/8 agonist) | IL-1β, TNF-α, IL-6, IL-8 Release | 50%-80% reduction | [14] |
| Zimlovisertib (PF-06650833) | Enzyme Activity Assay | Recombinant IRAK-4 | - | Kinase Activity | 0.2 nM | [10][15] |
| Zimlovisertib (PF-06650833) | Cell-based Assay | Human PBMCs | - | Cytokine Release | 2.4 nM | [10] |
| Zimlovisertib (PF-06650833) | Cell-based Assay | RA Fibroblast-Like Synoviocytes | TLR ligands | Cytokine & MMP release | Substantial reduction at 100 nM | [16] |
| CA-4948 | In vivo Mouse Model | Mice | LPS | Cytokine Release | Significant reduction of TNF-α (72%) and IL-6 (35%) in serum | [5] |
Key Experimental Protocols
The evaluation of IRAK-4 inhibitors involves a series of standardized biochemical and cell-based assays to determine their potency and mechanism of action.
Protocol 1: In Vitro IRAK-4 Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant IRAK-4.
Methodology:
-
Reagents and Materials: Recombinant human IRAK-4 enzyme, a suitable peptide substrate (e.g., a synthesized IRAK-1 peptide), ATP, test inhibitor, and a kinase assay buffer.[8] A detection system, such as the Transcreener® Kinase Assay Kit, which measures ADP production, is commonly used.[8]
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well or 384-well plate, add the IRAK-4 enzyme, the peptide substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP (e.g., at a concentration near its Km). d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60-90 minutes).[8] e. Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed (ADP produced).
-
Data Analysis: The rate of reaction is measured for each inhibitor concentration. The data are then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.
dot
Caption: Workflow for a biochemical IRAK-4 kinase inhibition assay.
Protocol 2: Cell-Based Cytokine Release Assay
Objective: To measure the functional consequence of IRAK-4 inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from stimulated immune cells.
Methodology:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line like THP-1 are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).[17]
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Pre-treat the cells with various concentrations of the IRAK-4 inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours.[17] c. Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL to activate TLR4) or IL-1β (e.g., 10 ng/mL to activate IL-1R).[17] d. Incubate the cells for a period sufficient to allow cytokine production and secretion (e.g., 4-24 hours). e. Collect the cell culture supernatant by centrifugation.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[5]
-
Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.
Protocol 3: In Vivo Lipopolysaccharide (LPS) Challenge Model
Objective: To evaluate the in vivo efficacy of an IRAK-4 inhibitor in a model of systemic inflammation.
Methodology:
-
Animals: Use a suitable animal model, such as BALB/c mice.
-
Inhibitor Preparation and Administration: Prepare the IRAK-4 inhibitor in a suitable vehicle for in vivo administration (e.g., a suspension in 0.5% methylcellulose). Administer a single dose of the inhibitor or vehicle to the mice via an appropriate route, such as oral gavage.[5][12]
-
LPS Challenge: After a set pre-treatment time (e.g., 1-3 hours), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.[5]
-
Sample Collection: At specified time points post-LPS challenge (e.g., 1 and 3 hours), collect blood samples. Process the blood to obtain serum or plasma and store at -80°C.[5]
-
Data Analysis: Measure the concentrations of systemic cytokines like TNF-α and IL-6 in the serum/plasma samples using ELISA.[5] Compare the cytokine levels in the inhibitor-treated group to the vehicle-treated group to determine the percentage of inhibition.
Conclusion
IRAK-4 kinase inhibitors represent a targeted therapeutic strategy that directly interferes with a master regulator of innate immune signaling. By competitively blocking the ATP-binding site of IRAK-4, these compounds effectively prevent the downstream signaling cascade that leads to the production of key pro-inflammatory cytokines. The mechanism of action is well-supported by a robust set of biochemical, cell-based, and in vivo experimental data. The continued development of potent and selective IRAK-4 inhibitors holds significant promise for the treatment of a wide spectrum of inflammatory and autoimmune disorders.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
In-Depth Technical Guide: Discovery and Synthesis of IRAK-4 Protein Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IRAK-4 protein kinase inhibitor 2, a notable compound in the exploration of therapeutics targeting inflammatory and immune-related disorders.
Introduction to IRAK-4 and Its Role in Inflammation
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1] It acts as a key mediator downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, leading to the formation of a signaling complex that includes IRAK-4. The kinase activity of IRAK-4 is essential for the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately results in the production of pro-inflammatory cytokines and chemokines. Given its pivotal role, the inhibition of IRAK-4 has emerged as a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.
Discovery of this compound
This compound, chemically identified as N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide , was discovered through high-throughput screening of a small-molecule library. This screening identified a novel series of N-acyl 2-aminobenzimidazoles as potent inhibitors of IRAK-4.[1]
Chemical Structure
| Compound Name | This compound |
| Chemical Name | N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide |
| CAS Number | 301675-24-1 |
| Molecular Formula | C₁₄H₁₀N₄O₄ |
| Molecular Weight | 301675-24-1 |
| Chemical Structure |
|
Quantitative Data
The inhibitory activity of this compound was determined through biochemical assays.
| Parameter | Value |
| IC₅₀ | 4 µM |
Table 1: In vitro inhibitory activity of this compound.
Signaling Pathway
The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway.
Caption: IRAK-4 signaling pathway and the point of inhibition.
Experimental Protocols
Synthesis of N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide (this compound)
A detailed, step-by-step synthesis protocol for this specific inhibitor is not publicly available in the cited literature. However, a general method for the synthesis of N-acyl 2-aminobenzimidazoles can be inferred. The synthesis would likely involve the acylation of a 5-amino-1,3-dihydro-2H-benzimidazol-2-one intermediate with 4-nitrobenzoyl chloride.
General Synthetic Scheme:
References
The Structure-Activity Relationship of IRAK-4 Inhibitors: A Deep Dive into Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical target in inflammatory and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various chemical scaffolds, their biological activities, and the experimental methodologies used for their evaluation.
Introduction to IRAK-4 and its Role in Inflammation
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a crucial downstream signaling molecule for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK-4 initiates a signaling cascade involving the recruitment and phosphorylation of other IRAK family members, such as IRAK-1 and IRAK-2. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), ultimately resulting in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] Given its central role in inflammatory signaling, IRAK-4 has emerged as a key therapeutic target for a range of autoimmune and inflammatory disorders.[3]
IRAK-4 Signaling Pathway
The signaling cascade initiated by IRAK-4 is a well-defined pathway central to the innate immune response. The visualization below outlines the key molecular events from receptor activation to the downstream inflammatory response.
Structure-Activity Relationship (SAR) Studies: A Workflow
The development of potent and selective IRAK-4 inhibitors follows a systematic process of SAR exploration. This iterative cycle of design, synthesis, and testing allows for the optimization of lead compounds.
Quantitative SAR of IRAK-4 Inhibitors
The following tables summarize the quantitative SAR data for various classes of IRAK-4 inhibitors. The data highlights the impact of structural modifications on the inhibitory potency.
Aminobenzimidazole Derivatives
This class of inhibitors was identified through high-throughput screening. SAR studies revealed that substitutions at the nitrogen and 5-positions of the benzimidazole (B57391) ring significantly impact potency.[4]
| Compound | R Group (Benzimidazole N-alkyl) | IRAK-4 IC50 (µM) | IRAK-1 IC50 (µM) |
| 1 | H | 4.5 | >10 |
| 2 | -(CH2)3OH | 0.03 | 0.3 |
Data sourced from multiple literature reports.[4]
Diaminonicotinamide and Pyrazolopyrimidine Scaffolds
Extensive research by pharmaceutical companies has led to the development of highly potent inhibitors based on diaminonicotinamide and pyrazolopyrimidine cores.
| Compound | Scaffold | IRAK-4 IC50 (nM) | Cellular Assay IC50 (nM) |
| PF-06650833 (Zimlovisertib) | Isoquinoline Lactam | 0.2 | 2.4 (PBMC, R848-stimulated TNFα) |
| BMS-986126 | Not Specified | 5.3 | Not Reported |
| CA-4948 (Emavusertib) | Not Specified | < 50 | Not Reported |
| Compound 42 | Oxazolo[4,5-b]pyridine | 8.9 | Not Reported |
| CA-4948 Analog | Oxazolo[4,5-b]pyridine | 115 | Not Reported |
| Compound 32 | Oxazolo[4,5-b]pyridine | 43 | Not Reported |
Data compiled from various scientific publications.[5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. The following sections outline the protocols for key biochemical and cellular assays.
IRAK-4 Kinase Activity Assay (DELFIA)
This biochemical assay measures the direct inhibition of IRAK-4 enzymatic activity.
Objective: To determine the IC50 value of a test compound against IRAK-4 kinase.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, 20 mM DTT)
-
Biotinylated peptide substrate (e.g., Ezrin/Radixin/Moesin-derived peptide)
-
ATP
-
Test compound dilutions
-
DELFIA® Europium-labeled anti-phospho-substrate antibody
-
DELFIA® Streptavidin-coated 96-well plates
-
DELFIA® Enhancement Solution
-
Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)
-
Stop Buffer (50 mM EDTA)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add the IRAK-4 enzyme to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (at a concentration near the Km for IRAK-4, e.g., 600 µM).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding Stop Buffer.
-
Transfer the reaction mixture to a streptavidin-coated DELFIA® plate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with Wash Buffer.
-
Add the Europium-labeled anti-phospho-substrate antibody diluted in an appropriate buffer and incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly to remove unbound antibody.
-
Add DELFIA® Enhancement Solution and incubate for 5-10 minutes.
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.[9]
Cellular Assay: R848-Stimulated TNF-α Production in PBMCs
This cell-based assay assesses the ability of a compound to inhibit IRAK-4 signaling in a more physiologically relevant context.
Objective: To determine the cellular potency (IC50) of a test compound by measuring its effect on TNF-α production in human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
R848 (Resiquimod), a TLR7/8 agonist
-
Test compound dilutions
-
96-well cell culture plates
-
ELISA kit for human TNF-α
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Prepare serial dilutions of the test compound in culture medium.
-
Pre-incubate the cells with the diluted compound for 1-2 hours in a CO2 incubator.
-
Stimulate the cells by adding R848 to a final concentration that elicits a robust TNF-α response.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value using a non-linear regression analysis.[9]
Conclusion
The structure-activity relationship of IRAK-4 inhibitors is a rapidly evolving field. The development of potent and selective inhibitors with diverse chemical scaffolds demonstrates the tractability of this kinase as a drug target. The combination of robust biochemical and cellular assays is essential for guiding the optimization of lead compounds. Future efforts will likely focus on improving the pharmacokinetic and pharmacodynamic properties of these inhibitors to translate their in vitro potency into clinical efficacy for the treatment of a wide range of inflammatory and autoimmune diseases.
References
- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Signaling Pathway Involvement of IRAK-4 Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) in innate immune signaling and the implications of its inhibition. While centered on the principles of IRAK-4 inhibition, this document uses "IRAK-4 protein kinase inhibitor 2" as an initial case study, alongside data from other well-characterized inhibitors to provide a thorough understanding for research and drug development.
Introduction to IRAK-4 and Its Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that functions as a master regulator in the innate immune system.[1][2] It is a crucial component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and initiating inflammatory responses.[2][3]
The canonical IRAK-4 signaling pathway is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R. This event triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK-4.[3] This forms the core of a signaling complex known as the Myddosome. Within the Myddosome, IRAK-4 becomes activated and phosphorylates other IRAK family members, primarily IRAK-1 and IRAK-2.[4]
This phosphorylation cascade leads to the recruitment and activation of TRAF6, an E3 ubiquitin ligase. TRAF6 activation subsequently initiates two major downstream signaling branches:
-
The NF-κB Pathway: Activation of the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[1][2][3]
-
The MAPK Pathway: Activation of MAP kinases such as JNK and p38, which in turn activate other transcription factors like AP-1, further contributing to the inflammatory response.[1][3]
Given its central role, the dysregulation of IRAK-4 signaling is implicated in a range of inflammatory and autoimmune diseases, as well as some cancers, making it a prime target for therapeutic intervention.[1][2]
This compound: An Overview
"this compound" is described as a potent inhibitor of IRAK-4.[5][6] Due to the limited publicly available data specifically for this compound, this guide will leverage information from other well-studied IRAK-4 inhibitors to illustrate the broader principles of IRAK-4 inhibition.
The known inhibitory activity of "this compound" is summarized below. For a comparative perspective, data for other representative IRAK-4 inhibitors are also included.
| Compound | Target(s) | Assay Type | IC50 | Cell Type | Reference |
| This compound | IRAK-4 | Biochemical | 4 µM | - | [5][6] |
| IRAK-1 | Biochemical | <10 µM | - | [5] | |
| PF-06650833 (Zimlovisertib) | IRAK-4 | Biochemical | 0.2 nM | - | |
| IRAK-4 | Cellular (PBMC) | 2.4 nM | Human PBMCs | ||
| BAY 1834845 (Zabedosertib) | IRAK-4 | Biochemical | 3.55 nM | - | |
| CA-4948 (Emavusertib) | IRAK-4 | Biochemical | <50 nM | - | [1] |
| BMS-986126 | IRAK-4 | Biochemical | 5.3 nM | - | [1] |
Visualizing the IRAK-4 Signaling Pathway and Inhibition
The following diagrams illustrate the core IRAK-4 signaling cascade and the points of intervention by inhibitors.
Caption: Canonical IRAK-4 signaling pathway and the point of inhibition.
Experimental Protocols for Characterizing IRAK-4 Inhibitors
The following are detailed methodologies for key experiments used to assess the efficacy and mechanism of action of IRAK-4 inhibitors.
This assay directly measures the enzymatic activity of IRAK-4 and its inhibition by a test compound.
-
Objective: To determine the IC50 value of an IRAK-4 inhibitor against purified IRAK-4 kinase.
-
Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit
-
96-well or 384-well plates
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add a solution containing the IRAK-4 enzyme and the kinase substrate in assay buffer. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for IRAK-4.
-
Incubate the plate for 60 minutes at 30°C or room temperature.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for a biochemical IRAK-4 kinase inhibition assay.
This assay measures the functional consequence of IRAK-4 inhibition in a cellular context.
-
Objective: To determine the cellular potency (IC50) of an IRAK-4 inhibitor by measuring its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
Test inhibitor
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
-
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Pre-treat the cells with the inhibitor dilutions or vehicle control for 1-2 hours.
-
Stimulate the cells with a TLR agonist for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using ELISA according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
-
This method is used to assess the effect of an IRAK-4 inhibitor on the phosphorylation status of downstream signaling proteins.
-
Objective: To determine if an IRAK-4 inhibitor blocks the phosphorylation of downstream targets like IRAK-1 or components of the NF-κB pathway (e.g., IκBα).
-
Materials:
-
Cells (e.g., THP-1)
-
Test inhibitor
-
TLR agonist (e.g., LPS)
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-IRAK-1, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Methodology:
-
Culture cells and pre-treat with the inhibitor or vehicle for 1-2 hours.
-
Stimulate with a TLR agonist for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation or degradation.
-
Conclusion
IRAK-4 is a validated and highly promising target for the development of therapeutics for a wide range of inflammatory and autoimmune diseases. While specific data on "this compound" is limited, the principles of its action can be understood through the lens of other well-characterized IRAK-4 inhibitors. A comprehensive approach utilizing biochemical and cellular assays is essential for the characterization of any new IRAK-4 inhibitor. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working on this important therapeutic target.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
A Technical Guide to the Role of IRAK-4 Inhibitor 2 in Innate Immunity and Toll-Like Receptor (TLR) Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1] It is a pivotal component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are essential for recognizing pathogens and triggering inflammatory responses.[2][3] Given its central role, IRAK-4 has emerged as a significant therapeutic target for a spectrum of inflammatory and autoimmune diseases.[4] This technical guide provides a detailed overview of the function of IRAK-4 in innate immunity, the mechanism of its inhibition by small molecules, with a specific focus on "IRAK-4 protein kinase inhibitor 2," and the methodologies used to characterize such inhibitors.
The Role of IRAK-4 in TLR and IL-1R Signaling
The innate immune system relies on pattern recognition receptors (PRRs), including TLRs, to detect pathogen-associated molecular patterns (PAMPs). Upon ligand binding, most TLRs (with the exception of TLR3) and IL-1Rs recruit the adaptor protein MyD88 to their intracellular Toll/Interleukin-1 receptor (TIR) domains.[3][5] This initiates the assembly of a multi-protein signaling complex known as the Myddosome.[6]
IRAK-4 is the first kinase recruited to the Myddosome, where it is activated.[3][6] Activated IRAK-4 then phosphorylates and activates other members of the IRAK family, primarily IRAK-1 and IRAK-2.[7] This phosphorylation cascade leads to the recruitment and activation of TRAF6, a ubiquitin ligase.[6] TRAF6, in turn, activates downstream kinases like TAK1, which ultimately leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8] The translocation of these factors to the nucleus drives the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which orchestrate the inflammatory response.[2][9] The kinase activity of IRAK-4 is essential for the propagation of these signals.[3]
Mechanism of Action of IRAK-4 Inhibitors
IRAK-4 inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the IRAK-4 kinase domain.[2][9] By competitively blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of IRAK-4, thereby halting the downstream signaling cascade.[1] This blockade effectively dampens the production of pro-inflammatory cytokines, making IRAK-4 inhibitors a promising therapeutic strategy for modulating the overactive immune responses characteristic of many autoimmune and inflammatory conditions.[2][10]
"this compound" is a reversible kinase inhibitor that targets IRAK-4, modulating its function within the TLR and IL-1R signaling pathways.[11]
Quantitative Data for IRAK-4 Inhibitors
The potency of IRAK-4 inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The table below summarizes the potency of "this compound" and provides context by comparing it with other well-characterized IRAK-4 inhibitors.
| Compound Name | Target | Assay Type | IC50 | Cell Type / Context | Reference |
| This compound | IRAK-4 | Biochemical Kinase Assay | 4 μM | N/A | [12] |
| PF-06650833 | IRAK-4 | Biochemical Kinase Assay | 0.52 nM | N/A | [13][14] |
| PF-06650833 | IRAK-4 | Cellular (LPS-induced IL-6) | 12 nM | Human PBMCs | [13] |
| BAY-1834845 | IRAK-4 | Biochemical Kinase Assay | 3.55 nM | N/A | [13][14] |
| BMS-986126 | IRAK-4 | Biochemical Kinase Assay | 5.3 nM | N/A | [4][15] |
| Emavusertib (CA-4948) | IRAK-4 / FLT3 | Biochemical Kinase Assay | 5.3 nM | N/A | [13] |
| Cpd 084 (Dana-Farber) | IRAK-4 | Biochemical Kinase Assay | 1.67 nM | N/A | [16] |
Key Experimental Protocols
Detailed and reproducible methodologies are essential for the characterization of IRAK-4 inhibitors. The following sections describe standard protocols for biochemical and cell-based assays.
Protocol 1: IRAK-4 Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the in vitro potency of an inhibitor by directly measuring its effect on the enzymatic activity of recombinant IRAK-4. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Objective: To determine the biochemical IC50 value of an IRAK-4 inhibitor.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP (Adenosine triphosphate)
-
Test Inhibitor (e.g., IRAK-4 inhibitor 2) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)[17]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the Kinase Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Plate Setup:
-
Add 5 µL of the 4X inhibitor solutions to the appropriate wells of a 384-well plate.
-
For positive control (0% inhibition) and negative control (no enzyme) wells, add 5 µL of Kinase Assay Buffer containing the same final DMSO concentration.[15]
-
-
Enzyme Addition:
-
Prepare a 2X IRAK-4 enzyme solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X enzyme solution to all wells except the negative control wells.
-
Add 5 µL of Kinase Assay Buffer to the negative control wells.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
-
Reaction Initiation:
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be near its Km for IRAK-4 (e.g., 10 µM).[17]
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction (final volume: 20 µL).
-
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.[13]
-
Signal Detection (ADP-Glo™):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[13]
-
Protocol 2: Cell-Based Cytokine Secretion Assay (ELISA)
This protocol measures the functional consequence of IRAK-4 inhibition within a cellular context by quantifying the reduction in pro-inflammatory cytokine secretion from immune cells stimulated with a TLR agonist.
Objective: To determine the cellular potency (IC50) of an IRAK-4 inhibitor on TLR-mediated cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes
-
Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
TLR Agonist: Lipopolysaccharide (LPS) for TLR4 activation
-
Test Inhibitor (e.g., IRAK-4 inhibitor 2)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.[13]
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Add the diluted inhibitor to the cells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[13]
-
-
Cell Stimulation:
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the stimulated vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of each cytokine.
-
Visualizations: Pathways and Workflows
TLR4 Signaling Pathway and IRAK-4 Inhibition
Caption: IRAK-4 mediated TLR4 signaling and the point of therapeutic intervention.
Workflow for Biochemical IRAK-4 Kinase Assay
References
- 1. benchchem.com [benchchem.com]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. rupress.org [rupress.org]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Dana-Farber Cancer Institute patents new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cellular Targets and Binding Affinity of IRAK-4 Protein Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and its inhibitor, IRAK-4 protein kinase inhibitor 2. This document details the critical role of IRAK-4 in immune signaling pathways, the known binding affinity of the inhibitor, and the experimental methodologies used to characterize such compounds.
Introduction to IRAK-4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit adaptor proteins like MyD88, which in turn recruits IRAK-4. This leads to the formation of a signaling complex called the Myddosome, where IRAK-4 becomes activated and phosphorylates downstream substrates, including IRAK-1.[3][4] This signaling cascade ultimately results in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[3][4] Given its central role in inflammatory responses, IRAK-4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2]
This compound: Cellular Targets and Binding Affinity
This compound is a small molecule inhibitor of IRAK-4. The available quantitative data on its inhibitory activity is summarized in the table below.
| Target Kinase | Parameter | Value | Assay Type |
| IRAK-4 | IC50 | 4 µM | Biochemical Kinase Assay |
| IRAK-1 | IC50 | <10 µM | Biochemical Kinase Assay |
Table 1: Inhibitory Activity of this compound.[5][6][7][8]
IRAK-4 Signaling Pathway
The inhibition of IRAK-4 by a small molecule inhibitor like this compound disrupts the TLR/IL-1R signaling cascade. This prevents the downstream activation of NF-κB and MAPK pathways, ultimately leading to a reduction in the production of inflammatory mediators.[3][9]
References
- 1. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. immunoportal.com [immunoportal.com]
- 8. This compound - LabNet Biotecnica [labnet.es]
- 9. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of IRAK-4 Protein Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction: IRAK-4 as a Therapeutic Target
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide array of inflammatory diseases, autoimmune disorders, and certain cancers.[1][3] IRAK-4's essential role is underscored by its function as the "master IRAK," as its kinase activity is indispensable for the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[4][5]
Upon activation, IRAK-4 phosphorylates other IRAK family members, such as IRAK-1, initiating a cascade that results in the activation of key transcription factors like NF-κB and AP-1.[2][6] This leads to the transcription and release of inflammatory mediators including TNF-α, IL-6, and IL-1β.[7] Given its central role, targeting IRAK-4 with small molecule inhibitors has emerged as a promising therapeutic strategy.[8] This document provides a technical overview of the in vitro characterization of IRAK-4 protein kinase inhibitor 2, a compound identified as a potent inhibitor of IRAK-4.[9][10]
The IRAK-4 Signaling Pathway
IRAK-4 is a central component of the MyD88-dependent signaling pathway.[2] Ligand binding to TLRs (excluding TLR3) or IL-1Rs triggers the recruitment of the adaptor protein MyD88.[2] MyD88, in turn, recruits IRAK-4, leading to the formation of a multi-protein signaling complex known as the Myddosome.[2] Within this complex, IRAK-4 becomes activated and phosphorylates IRAK-1.[6][11] Activated IRAK-1 then dissociates from the complex and interacts with TRAF6, ultimately leading to the activation of downstream pathways, including NF-κB and MAP kinases, which drive inflammatory gene expression.[11]
Quantitative Data Summary
This compound has been evaluated for its inhibitory activity against IRAK-4 and the related kinase, IRAK-1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Target Kinase | Inhibitor | IC50 | Assay Type |
| IRAK-4 | This compound | 4 µM | Biochemical |
| IRAK-1 | This compound | <10 µM | Biochemical |
| Table 1: Biochemical Potency of this compound. Data sourced from MedchemExpress.[9] |
Detailed Experimental Protocols
The in vitro characterization of a kinase inhibitor involves a series of assays to determine its potency, selectivity, and mechanism of action at both a biochemical and cellular level.
Protocol: Biochemical Kinase Activity Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of an inhibitor against IRAK-4 by measuring its displacement of a fluorescent tracer from the kinase's ATP pocket.
A. Materials and Reagents:
-
Recombinant human IRAK-4 protein
-
Lanthascreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions in DMSO)
-
384-well microplates (low-volume, black)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
B. Procedure:
-
Prepare a 2X solution of IRAK-4 protein and Eu-antibody mixture in Assay Buffer.
-
Prepare a 2X solution of the Alexa Fluor™ tracer in Assay Buffer.
-
Create a serial dilution of this compound in 100% DMSO. Subsequently, dilute these solutions into the Assay Buffer to create 4X final concentrations.
-
Add 2.5 µL of the 4X inhibitor solution (or DMSO for control wells) to the wells of the 384-well plate.
-
Add 2.5 µL of the 2X IRAK-4/Eu-antibody solution to each well.
-
Add 5 µL of the 2X tracer solution to initiate the reaction. The final volume in each well will be 10 µL.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Cytokine Release Assay (LPS-Stimulated THP-1 Cells)
This protocol measures the ability of the inhibitor to block the production and release of a key pro-inflammatory cytokine, TNF-α, from monocytic cells stimulated with a TLR4 agonist.
A. Materials and Reagents:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (serial dilutions)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Cell viability reagent (e.g., CellTiter-Glo®)
B. Procedure:
-
Seed THP-1 cells in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Allow cells to acclimate for 2 hours in a 37°C, 5% CO2 incubator.
-
Pre-treat the cells by adding 50 µL of medium containing the desired concentrations of this compound (or vehicle control, typically DMSO).
-
Incubate for 1 hour.
-
Stimulate the cells by adding 50 µL of medium containing LPS to achieve a final concentration of 100 ng/mL. The final volume is 200 µL.
-
Incubate the plates for 6-18 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
In parallel plates or remaining cells, assess cell viability to ensure the observed inhibition is not due to cytotoxicity.
-
Plot the TNF-α concentration against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
General Experimental Workflow
The characterization of a kinase inhibitor follows a logical progression from initial biochemical screening to more complex cellular and functional assays. This workflow ensures a comprehensive understanding of the compound's properties.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
- 8. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pnas.org [pnas.org]
The Pharmacological Profile of Zimlovisertib (PF-06650833): An In-Depth Technical Guide on a Selective IRAK-4 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity.[1] It is a critical upstream component in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 phosphorylates downstream signaling partners, including IRAK1, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[2] Given its central role in inflammatory pathways, IRAK4 has emerged as a compelling therapeutic target for a range of autoimmune diseases and other inflammatory conditions.[3]
Zimlovisertib (PF-06650833) is a potent, selective, and orally bioavailable small-molecule inhibitor of IRAK4.[4][5] It has been the subject of extensive preclinical and clinical investigation for its potential to treat diseases such as rheumatoid arthritis, lupus, and lymphomas.[4][6] This technical guide provides a comprehensive overview of the pharmacological properties of Zimlovisertib, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.
Mechanism of Action
Zimlovisertib functions as a reversible inhibitor of IRAK4 kinase activity.[7] By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of its downstream substrates, thereby blocking the signal transduction from TLRs and IL-1Rs.[1] This targeted inhibition leads to a reduction in the production of key pro-inflammatory cytokines, including IL-1, IL-6, TNF-α, and type I interferons, which are major drivers of autoimmune and inflammatory diseases.[7]
Signaling Pathway
The following diagram illustrates the IRAK4 signaling pathway and the point of intervention for Zimlovisertib.
Caption: IRAK4 signaling pathway from TLR/IL-1R to inflammatory gene transcription.
Data Presentation
Table 1: In Vitro Potency and Selectivity of Zimlovisertib (PF-06650833)
| Assay Type | Target/System | IC50 | Reference |
| Cell-based Assay | IRAK4 | 0.2 nM | [4][5] |
| PBMC Assay | IRAK4 | 2.4 nM | [4][5] |
| Kinome Selectivity | Panel of 278 kinases (at 200 nM) | ~100% inhibition of IRAK4 | [4] |
| hERG Channel Assay | hERG current | 25% inhibition at 100 µM | [4] |
| CYP450 Inhibition | CYP1A2, 2C8, 2C9, 2D6, 3A4 (at 3 µM) | <5% inhibition | [4] |
Table 2: In Vivo Efficacy of Zimlovisertib (PF-06650833) in Preclinical Models
| Model | Species | Dosing | Key Findings | Reference |
| LPS-Induced TNF-α | Rat | 0.3 - 30 mg/kg (oral) | Dose-dependent inhibition of TNF-α. | [4] |
| Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg (twice daily) | Protected against induced arthritis. | [8] |
| Pristane-Induced and MRL/lpr Lupus | Mouse | Not specified | Reduced circulating autoantibody levels. | [8] |
| Graft-versus-host disease (GvHD) | Mouse | 12.0 mg/kg (IV, once daily for 20 days) | Significantly ameliorated morbidity and mortality. | [5] |
Table 3: Pharmacokinetic Properties of Zimlovisertib (PF-06650833)
| Parameter | Species | Dose | Value | Reference |
| Mean free plasma exposure | Rat | 0.3, 1, 3, and 30 mg/kg (oral) | 2.1, 7.7, 19, and 150 nM at 2.5 hours | [4] |
| Fraction unbound in plasma | Rat | Not specified | 0.3 | [4] |
| Tmax (IR formulation) | Human | 100 mg | 1 hour | [9] |
| Tmax (MR formulation) | Human | 100 mg | 8 hours | [9] |
| Absolute Oral Bioavailability | Human | 300 mg | 17.4% | [8][10] |
| Recovery in Urine and Feces | Human | 300 mg (¹⁴C-labeled) | 82.4% ± 6.8% (Urine: 23.1%, Feces: 59.3%) | [10] |
Experimental Protocols
IRAK4 Kinase Activity Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.
General Workflow:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).[11]
-
Prepare serial dilutions of Zimlovisertib in DMSO, followed by a further dilution in the kinase buffer.[12] The final DMSO concentration should typically be ≤1%.[12]
-
Prepare a solution of recombinant human IRAK4 enzyme (e.g., 7.5 nM final concentration).[11]
-
Prepare a substrate solution (e.g., Myelin Basic Protein (MBP), 0.1 µg/µL) and ATP (e.g., 10 µM) in kinase buffer.[11]
-
-
Assay Procedure (384-well plate format):
-
Add the diluted Zimlovisertib or vehicle (for control wells) to the assay plate.[13]
-
Add the IRAK4 enzyme solution to all wells except the negative control.[13]
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[13]
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.[13]
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be achieved using various detection technologies, such as:
-
ADP-Glo™ Kinase Assay (Promega): This luminescent assay depletes unused ATP and converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[12][13]
-
Transcreener® ADP² Assay (BellBrook Labs): This is a fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI) assay that uses an antibody highly specific for ADP.[11]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Zimlovisertib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[13]
-
Cell-Based Functional Assay (Cytokine Release)
This assay measures the ability of Zimlovisertib to inhibit the production of inflammatory cytokines in a cellular context, providing a more physiologically relevant measure of potency.
General Workflow (using human PBMCs):
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
-
Assay Procedure:
-
Plate the PBMCs in a 96-well culture plate.
-
Prepare serial dilutions of Zimlovisertib and add them to the cells. Pre-incubate for a defined period (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to induce cytokine production.[1]
-
Incubate the plate for a specified time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
-
Detection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each Zimlovisertib concentration compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
In Vivo Model: LPS-Induced TNF-α Production in Rats
This pharmacodynamic model assesses the in vivo efficacy of an IRAK4 inhibitor by measuring its ability to suppress a systemic inflammatory response.
General Workflow:
-
Animal Dosing:
-
Administer Zimlovisertib orally to male Sprague-Dawley rats at various doses (e.g., 0.3, 1, 3, and 30 mg/kg).[4] A vehicle control group is also included.
-
-
Inflammatory Challenge:
-
At a specified time post-dose (e.g., 2 hours), administer a challenge of LPS intravenously or intraperitoneally to induce a systemic inflammatory response.
-
-
Sample Collection:
-
Collect blood samples at a peak response time post-LPS challenge (e.g., 0.5 hours).[4]
-
-
Analysis:
-
Prepare plasma from the blood samples.
-
Measure the concentration of TNF-α in the plasma using an ELISA.
-
Correlate the reduction in TNF-α levels with the administered dose of Zimlovisertib to determine in vivo potency.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of an IRAK4 inhibitor like Zimlovisertib.
Caption: Preclinical workflow for IRAK4 inhibitor development.
Conclusion
Zimlovisertib (PF-06650833) is a highly potent and selective IRAK4 inhibitor that has demonstrated robust activity in a variety of preclinical models of inflammation and has undergone clinical evaluation.[6][9] Its mechanism of action, centered on the suppression of TLR and IL-1R-mediated cytokine production, provides a strong rationale for its development in autoimmune and inflammatory diseases. The comprehensive dataset, including detailed in vitro potency, selectivity, pharmacokinetic, and in vivo efficacy profiles, establishes Zimlovisertib as a valuable tool for interrogating IRAK4 biology and as a potential therapeutic agent. The experimental protocols outlined herein provide a foundation for the continued investigation and characterization of IRAK4 inhibitors.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zimlovisertib | PF-06650833 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 1 Study to Assess Mass Balance and Absolute Bioavailability of Zimlovisertib in Healthy Male Participants Using a 14C‐Microtracer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
Preliminary Research Findings on IRAK-4 Protein Kinase Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a master regulator in innate immune signaling pathways. It is a key component of the signal transduction cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK-4 activity is implicated in a range of inflammatory diseases, autoimmune disorders, and certain cancers, making it a compelling therapeutic target.[3][4] This technical guide provides a summary of preliminary research findings on IRAK-4 protein kinase inhibitor 2, a potent inhibitor of IRAK-4. Due to the limited publicly available data specifically for "this compound," this document also incorporates representative data and methodologies from other well-characterized IRAK-4 inhibitors to provide a comprehensive overview for researchers.
Introduction to IRAK-4 and its Role in Signaling
IRAK-4 is the most upstream and essential kinase in the MyD88-dependent signaling pathway.[5] Upon ligand binding to TLRs (excluding TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK-4 through interactions between their respective death domains, leading to the formation of the Myddosome complex.[1][6] Within this complex, IRAK-4 becomes activated and subsequently phosphorylates IRAK-1 or IRAK-2, initiating a downstream signaling cascade.[2] This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines. Given its pivotal role, inhibition of IRAK-4 kinase activity is a promising strategy for modulating inflammatory responses.[2]
Quantitative Data Presentation
The inhibitory activity of "this compound" and other representative IRAK-4 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency.
Table 1: Biochemical and Cellular Potency of IRAK-4 Inhibitors
| Compound | Target(s) | Assay Type | IC50 | Cell Type |
| This compound | IRAK-4 | Kinase Activity | 4 µM | - |
| This compound | IRAK-1 | Kinase Activity | <10 µM | - |
| Zimlovisertib (PF-06650833) | IRAK-4 | Kinase Activity | 0.2 nM | - |
| Zimlovisertib (PF-06650833) | IRAK-4 | Cellular (PBMC) | 2.4 nM | Human PBMCs |
| Zabedosertib (BAY 1834845) | IRAK-4 | Kinase Activity | 3.55 nM | - |
| Emavusertib (CA-4948) | IRAK-4/FLT3 | Kinase Activity | 5.3 nM | - |
| IRAK4-IN-4 | IRAK-4 | Kinase Activity | 2.8 nM | - |
Data for compounds other than this compound are included for comparative purposes.
Signaling Pathway
The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway and the point of intervention for IRAK-4 inhibitors.
Caption: IRAK-4 signaling pathway from TLR/IL-1R activation to inflammatory gene transcription.
Experimental Protocols
Detailed methodologies are essential for the evaluation of IRAK-4 inhibitors. The following are representative protocols for key experiments.
Protocol 1: IRAK-4 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of an inhibitor against the enzymatic activity of recombinant IRAK-4.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the IRAK-4 enzyme and substrate in kinase assay buffer to the working concentrations.
-
Assay Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme/substrate solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow inhibitor binding to the enzyme.
-
-
Reaction Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for IRAK-4.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or a potent control inhibitor).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for Cytokine Release
Objective: To determine the cellular potency (EC50) of an inhibitor by measuring its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to a TLR agonist.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4)
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well).
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Add a TLR agonist (e.g., LPS to a final concentration of 100 ng/mL) to the wells to stimulate cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the vehicle-treated stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the EC50 value.
-
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a novel IRAK-4 inhibitor.
Caption: General experimental workflow for the preclinical evaluation of an IRAK-4 inhibitor.
Conclusion
"this compound" demonstrates potent inhibition of IRAK-4 in biochemical assays. While specific preliminary research data for this compound is limited, the established role of IRAK-4 in inflammatory signaling pathways suggests its potential as a valuable research tool and a starting point for the development of novel therapeutics. The experimental protocols and workflows described in this guide provide a framework for the further characterization of this and other IRAK-4 inhibitors. Further studies are warranted to fully elucidate its cellular activity, selectivity, pharmacokinetic properties, and in vivo efficacy.
Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available data and may not be exhaustive. Researchers should consult primary literature and vendor-specific datasheets for the most accurate and up-to-date information.
References
The Impact of IRAK-4 Inhibition on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. As a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK-4 is instrumental in the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases. Consequently, the development of selective IRAK-4 inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effect of IRAK-4 inhibitors on cytokine production, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
IRAK-4 Signaling Pathway and Mechanism of Inhibition
IRAK-4 is a critical component of the Myddosome, a signaling complex that forms upon the activation of TLRs and IL-1Rs by their respective ligands, such as lipopolysaccharide (LPS) or IL-1β.[1] Within this complex, IRAK-4 autophosphorylates and subsequently phosphorylates IRAK-1, initiating a downstream signaling cascade. This cascade involves the activation of TNF receptor-associated factor 6 (TRAF6), leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][2] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]
IRAK-4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the kinase, thereby preventing its catalytic activity.[1] By blocking the kinase function of IRAK-4, these inhibitors effectively halt the downstream signaling cascade, resulting in a significant reduction in the production of inflammatory cytokines.[3][4] More recently, IRAK-4 degraders, such as KT-474, have been developed, which not only inhibit the kinase function but also abolish the scaffolding function of IRAK-4, leading to a more profound and sustained suppression of inflammatory signaling.[5]
Quantitative Analysis of Cytokine Inhibition
Several IRAK-4 inhibitors have demonstrated potent and selective inhibition of cytokine production in various in vitro and in vivo models. The following tables summarize the quantitative data for some of the leading IRAK-4 inhibitors.
| Inhibitor | Assay Type | Cell Type | Stimulus | Cytokine | IC50 (nM) | Reference |
| Zabedosertib (B3324631) (BAY 1834845) | Biochemical | - | - | IRAK-4 | 3.55 | [6] |
| Cell-based | Murine Splenic Cells | LPS | TNF-α | 385 | [7] | |
| Cell-based | Rat Splenic Cells | LPS | TNF-α | 1270 | [7] | |
| Emavusertib (CA-4948) | Biochemical | - | - | IRAK-4 | 57 | [8] |
| Cell-based | THP-1 Cells | TLR agonist | TNF-α, IL-1β, IL-6, IL-8 | <250 | [8] | |
| Zimlovisertib (PF-06650833) | Cell-based | - | - | IRAK-4 | 0.2 | [9] |
| Cell-based | Human PBMCs | - | IRAK-4 | 2.4 | [9] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target or response.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effect of IRAK-4 inhibitors on cytokine production.
Protocol 1: In Vitro IRAK-4 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant IRAK-4.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Test inhibitor (e.g., Zabedosertib)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2 µL of IRAK-4 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[10]
Protocol 2: Cell-Based Cytokine Production Assay
This protocol assesses the ability of an IRAK-4 inhibitor to suppress cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test inhibitor (e.g., Emavusertib)
-
TLR agonist (e.g., R848 for TLR7/8 stimulation or LPS for TLR4 stimulation)
-
ELISA or multiplex immunoassay kits for detecting human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 1 µM R848 or 100 ng/mL LPS) for 18-24 hours at 37°C in a 5% CO2 incubator.[11][12][13]
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 values.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the evaluation of an IRAK-4 inhibitor's effect on cytokine production.
Conclusion
IRAK-4 inhibitors have demonstrated a robust capacity to suppress the production of key pro-inflammatory cytokines by directly targeting a critical upstream kinase in the TLR and IL-1R signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of inflammation and immunology. The continued investigation of IRAK-4 inhibitors holds significant promise for the development of novel therapeutics for a wide range of inflammatory and autoimmune diseases.[4]
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.jp [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ex vivo peripheral blood mononuclear cell response to R848 in children after supplementation with the probiotic Lactobacillus acidophilus NCFM/ Bifidobacterium lactis Bi-07 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IRAK-4 Protein Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide array of inflammatory and autoimmune diseases, as well as certain cancers. IRAK-4's essential role, involving both its kinase and scaffolding functions, makes it a prime therapeutic target.[2] Upon activation, IRAK-4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
"IRAK-4 protein kinase inhibitor 2" is a potent inhibitor of IRAK-4, demonstrating activity in the micromolar range.[3][4] These application notes provide a comprehensive guide to the experimental design and protocols for the preclinical evaluation of this inhibitor, from initial biochemical characterization to cellular and in vivo efficacy studies.
IRAK-4 Signaling Pathway
The binding of a ligand (e.g., IL-1 or a pathogen-associated molecular pattern) to its respective IL-1R or TLR triggers the recruitment of the adaptor protein MyD88. This event initiates the formation of a larger signaling complex known as the Myddosome. IRAK-4 is recruited to this complex and, through its kinase activity, phosphorylates and activates IRAK-1. Activated IRAK-1 then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, leading to downstream signaling cascades that activate MAP kinases and the IKK complex, ultimately resulting in the activation of NF-κB and the transcription of inflammatory genes.
Quantitative Data Summary
The inhibitory activity of "this compound" and other representative IRAK-4 inhibitors are summarized below. It is important to note that while the biochemical potency of "this compound" is in the micromolar range, its cellular activity may vary depending on cell permeability and off-target effects.
| Compound | Biochemical IC50 (IRAK-4) | Cellular IC50 (Cytokine Release) | Assay Type |
| This compound | 4 µM [3][4] | Not publicly available | Biochemical Kinase Assay |
| This compound | <10 µM (for IRAK-1) [3] | Not publicly available | Biochemical Kinase Assay |
| Zimlovisertib (PF-06650833) | 1 nM | 12 nM | Kinase Assay / Cell-based Assay |
| BMS-986126 | 5.3 nM | Sub-micromolar | Kinase Assay / Human Whole Blood Assay |
| Zabedosertib (BAY 1834845) | 3.55 nM | Not specified | Kinase Assay |
Experimental Protocols
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of "this compound" by measuring the amount of ADP produced in a kinase reaction using a system like ADP-Glo™.
Experimental Workflow:
Materials:
-
Recombinant human IRAK-4 enzyme
-
This compound
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of "this compound" in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of 2X IRAK-4 enzyme solution to each well. For negative control wells, add 10 µL of Kinase Assay Buffer.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of 2X substrate/ATP solution (containing MBP and ATP) to all wells to start the kinase reaction. The final reaction volume will be 25 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement and Functional Assay (Cytokine Release)
This protocol measures the ability of "this compound" to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells stimulated with a TLR agonist. This provides a measure of the compound's cellular potency.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).
-
Inhibitor Treatment: Prepare serial dilutions of "this compound". Pre-treat the cells with the diluted inhibitor or vehicle for 1 hour in the cell culture incubator.
-
Cell Stimulation: Stimulate the cells by adding a TLR agonist (e.g., 1 µg/mL R848 or 100 ng/mL LPS) to the wells.
-
Incubation: Incubate the plate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Analysis: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration compared to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Protocol 3: In Vivo LPS-Induced Systemic Inflammation Mouse Model
This acute model is used to evaluate the in vivo efficacy of "this compound" in suppressing a systemic inflammatory response.
Experimental Workflow:
Materials:
-
8-10 week old mice (e.g., C57BL/6)
-
This compound
-
Vehicle for inhibitor formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Inhibitor Formulation and Administration: Prepare the desired dose of "this compound" in a suitable vehicle. Administer a single dose of the inhibitor or vehicle to the mice via oral gavage.
-
LPS Challenge: Approximately 1-3 hours after inhibitor administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At a peak time for cytokine response (typically 1.5 to 3 hours post-LPS challenge), collect blood samples. Process the blood to obtain plasma and store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the plasma samples using ELISA.
-
Data Analysis: Compare the mean cytokine levels in the inhibitor-treated groups to the vehicle-treated group. Calculate the percentage of inhibition for each dose. Statistical significance can be determined using appropriate tests (e.g., ANOVA followed by Dunnett's test). Given the micromolar biochemical potency of "this compound," a significant but potentially incomplete reduction in cytokine levels may be expected, depending on the dosage and pharmacokinetic properties of the compound.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical characterization of "this compound." By systematically evaluating its biochemical potency, cellular activity, and in vivo efficacy, researchers can gain a comprehensive understanding of its therapeutic potential for the treatment of IRAK-4-driven inflammatory and autoimmune diseases. Careful consideration of the compound's specific properties, such as its micromolar potency and potential for off-target effects on IRAK-1, is crucial for the interpretation of the experimental results.
References
- 1. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK | DC Chemicals [dcchemicals.com]
Application Notes and Protocols for IRAK-4 Protein Kinase Inhibitor 2 in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2][3] These pathways are fundamental to the innate immune response. Upon activation by pathogens or inflammatory cytokines, IRAK4 is recruited by the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF5, and the subsequent production of pro-inflammatory cytokines.[4][5] Due to its central role, IRAK4 has become a significant therapeutic target for inflammatory and autoimmune diseases, as well as certain cancers.[2][6]
IRAK-4 protein kinase inhibitor 2 is a potent inhibitor of IRAK4 with a reported IC50 of 4 µM.[7][8] It also shows inhibitory activity against IRAK-1 (IC50 <10 µM).[7] These application notes provide detailed protocols for the use of this compound in primary cell cultures to study its effects on inflammatory signaling and cytokine production.
Mechanism of Action this compound functions by competing with ATP for the kinase binding site, thereby preventing the autophosphorylation and activation of IRAK4. This action blocks the downstream phosphorylation of substrates like IRAK1 and the subsequent recruitment of TRAF6, which is essential for activating the NF-κB and MAPK signaling pathways.[3][9] In primary human monocytes, the inhibition of IRAK4's kinase activity has been shown to be sufficient to block the signaling cascade leading to IRF5 activation and inflammatory cytokine production, while the scaffold function of IRAK4 may still allow for NFκB activation to occur.[4] In contrast, studies using kinase-dead IRAK4 in murine macrophages showed impaired NF-κB and MAPK activation.[10] This highlights that the kinase activity of IRAK4 is crucial for robust inflammatory responses, making its inhibition a key strategy for modulating immune cell function.[9]
Quantitative Data Summary
The inhibitory activity of IRAK4 inhibitors can be quantified in both biochemical and cell-based assays. The tables below summarize key data for this compound and other relevant, well-characterized IRAK4 inhibitors used in primary cell research.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Inhibitor Name | Target(s) | IC50 | Assay Type |
|---|---|---|---|
| This compound | IRAK4, IRAK1 | 4 µM, <10 µM | Biochemical Kinase Assay |
| DW18134 | IRAK4 | 11.2 nM | Biochemical Kinase Assay[11] |
Table 2: Cell-Based Potency of IRAK4 Inhibitors in Primary Cells
| Cell Type | Stimulus | Inhibitor | Measured Endpoint | EC50 / Effective Conc. |
|---|---|---|---|---|
| Human Monocyte-Derived Macrophages (hMDMs) | RA Synovial Fluid | Selective IRAK4 Inhibitor | IL-6, IL-8, TNFα Production | ~27 nM[12] |
| Primary Human Neonatal Dermal Fibroblasts | IL-1β (2 ng/ml) | PF-06650833 | IL-6 and IL-8 Production | ~50% inhibition at 200 nM[13] |
| Human Monocytes | R848 (0.5 µg/ml) | Selective IRAK4 Inhibitor | Cytokine Production | 1 µM (concentration used)[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Note: Due to the hydrophobic nature of many kinase inhibitors, precipitation can occur when adding a concentrated DMSO stock to aqueous cell culture media.[14] A stepwise dilution is recommended.
-
Reconstitution : Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the lyophilized powder in 100% DMSO.[8]
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]
-
Working Solution Preparation : a. On the day of the experiment, thaw an aliquot of the stock solution. b. Perform a serial dilution in 100% DMSO to create intermediate concentrations. c. To prepare the final working concentration, perform a stepwise dilution. First, dilute the intermediate DMSO stock into a small volume of complete cell culture medium, mixing vigorously. Then, add this diluted solution to the final volume of medium for your experiment. d. Ensure the final DMSO concentration in the cell culture is non-toxic, typically ≤0.5%.[14]
Protocol 2: Inhibition of Cytokine Production in Primary Human Macrophages
This protocol is adapted from studies using primary human monocyte-derived macrophages (hMDMs).[12]
-
Isolation and Differentiation of hMDMs : a. Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs). b. Differentiate the monocytes for 6 days with granulocyte-macrophage colony-stimulating factor (GM-CSF) to generate hMDMs.[12]
-
Cell Seeding : Seed the differentiated hMDMs into 96-well tissue culture plates at a desired density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Inhibitor Pre-treatment : a. Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO). b. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle. c. Pre-incubate the cells for 1 hour at 37°C, 5% CO2.[12]
-
Cell Stimulation : a. Prepare the stimulus. This can be a TLR ligand (e.g., 100 ng/mL LPS) or a complex biological stimulus like synovial fluid from rheumatoid arthritis patients.[12] b. Add the stimulus to each well. c. Incubate for 24 hours at 37°C, 5% CO2.[12]
-
Sample Collection : a. After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes. b. Carefully collect the culture supernatants for cytokine analysis. Store at -80°C until use. c. The remaining cell pellet can be lysed for protein analysis via Western blot.
Protocol 3: Quantification of Cytokine Inhibition by ELISA
-
Assay : Use a commercial ELISA kit (e.g., for human IL-6, IL-8, or TNFα) according to the manufacturer's instructions.
-
Procedure : a. Thaw the collected supernatants on ice. b. Dilute the samples as needed based on the expected cytokine concentration range of the kit. c. Perform the ELISA procedure, including standards, controls, and samples. d. Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis : a. Calculate the cytokine concentrations from the standard curve. b. Normalize the data to the vehicle-treated, stimulated control. c. Plot the percent inhibition against the log of the inhibitor concentration to determine the EC50 value.
Protocol 4: Analysis of Downstream Signaling by Western Blot
This protocol allows for the assessment of the phosphorylation status of downstream signaling proteins.
-
Cell Treatment and Lysis : a. Culture and treat cells as described in Protocol 2, but use a shorter stimulation time (e.g., 15-30 minutes) to capture peak signaling events.[4] b. After treatment, wash the cells once with ice-cold PBS. c. Lyse the cells directly in the well using 1X Laemmli buffer or a lysis buffer containing protease and phosphatase inhibitors.[15] Scrape the cells and collect the lysate.
-
Protein Quantification and Sample Preparation : a. If not using Laemmli buffer, determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations for all samples. c. Add Laemmli buffer and boil the samples at 95°C for 5 minutes.[15]
-
SDS-PAGE and Transfer : a. Separate 15-20 µg of protein per lane on an SDS-polyacrylamide gel.[15] b. Transfer the separated proteins to a PVDF membrane.[16]
-
Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated proteins (e.g., p-IRAK1, p-IKKβ) and total proteins as loading controls. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify band intensities using image analysis software.
Visualized Workflows
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ard.bmj.com [ard.bmj.com]
- 13. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK-4 Inhibitor Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. As a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK-4 is integral to the initiation of inflammatory responses. Dysregulation of IRAK-4 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. These application notes provide detailed protocols and dosage information for the use of select IRAK-4 inhibitors in common in vivo mouse models of inflammation.
IRAK-4 Signaling Pathway
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, leading to the formation of the Myddosome complex. Within this complex, IRAK-4 is activated and subsequently phosphorylates IRAK-1. This phosphorylation event initiates a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory genes.
Application Notes and Protocols: IRAK-4 Protein Kinase Inhibitor 2 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2] It functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key mediator of inflammatory responses.[1][2] Dysregulation of IRAK-4 activity is implicated in various inflammatory and autoimmune diseases. IRAK-4 protein kinase inhibitor 2 (CAS: 301675-24-1) is a potent inhibitor of IRAK-4, with a reported IC50 of 4 μM, making it a valuable tool for studying the physiological and pathological roles of IRAK-4.[1][3] This document provides detailed application notes and protocols for the solubilization and preparation of this compound in dimethyl sulfoxide (B87167) (DMSO) for both in-vitro and in-vivo research applications.
IRAK-4 Signaling Pathway
The binding of a ligand to a Toll-like receptor (TLR) or an IL-1 receptor (IL-1R) initiates the recruitment of the adaptor protein MyD88. This is followed by the recruitment of IRAK-4, which, upon activation, phosphorylates IRAK-1. This phosphorylation event leads to a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.
Caption: IRAK-4 Signaling Pathway and Point of Inhibition.
Physicochemical and Solubility Data
Proper solubilization is critical for the accurate and reproducible use of this compound in experimental settings. The following table summarizes the key physicochemical and solubility properties of this inhibitor.
| Property | Value | Reference |
| CAS Number | 301675-24-1 | [1][3] |
| Molecular Formula | C₁₄H₁₀N₄O₃ | [3] |
| Molecular Weight | 282.25 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | 56 mg/mL (198.4 mM) | [1] |
| 10 mg/mL (35.43 mM) (requires sonication) | [3][4] | |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Note: The solubility of this compound in DMSO can be significantly impacted by the presence of moisture. It is crucial to use fresh, anhydrous DMSO to achieve the reported solubility.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in-vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass of the inhibitor needed using the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 282.25 g/mol x 1000 = 2.8225 mg
-
-
-
Weigh the inhibitor:
-
Carefully weigh out approximately 2.82 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the inhibitor.
-
-
Dissolve the inhibitor:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the inhibitor does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
-
Caption: Workflow for Preparing a DMSO Stock Solution.
Preparation of Working Solutions for In-Vitro Cell-Based Assays
For cell-based assays, it is crucial to dilute the DMSO stock solution into the cell culture medium to achieve the desired final concentration of the inhibitor while keeping the final DMSO concentration at a non-toxic level (typically below 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thaw the stock solution:
-
Thaw the 10 mM stock solution at room temperature.
-
-
Prepare intermediate dilutions (optional but recommended):
-
To avoid precipitation, it is advisable to perform serial dilutions. For example, to achieve a final concentration of 10 µM in the cell culture, first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the inhibitor working solution.
-
Important Considerations for In-Vitro Assays:
-
Always perform a dose-response curve to determine the optimal concentration of the inhibitor for your specific cell line and assay.
-
The final DMSO concentration should be kept consistent across all experimental conditions, including the vehicle control.
-
If precipitation is observed upon dilution in the aqueous medium, gentle warming (to 37°C) and vortexing may help to redissolve the compound.
Preparation of Formulations for In-Vivo Studies
The poor aqueous solubility of this compound necessitates the use of specific formulations for in-vivo administration.
1. Suspension in Carboxymethylcellulose (CMC):
-
A common method for oral administration is to prepare a suspension in 0.5% (w/v) sodium carboxymethylcellulose (CMC-Na) in water.
-
For example, to prepare a 5 mg/mL suspension, weigh 5 mg of the inhibitor and suspend it in 1 mL of 0.5% CMC-Na solution. Homogenize the suspension thoroughly before administration.
2. Co-solvent Formulation:
-
For some applications, a co-solvent system may be necessary to achieve a clear solution. A common formulation consists of DMSO, PEG300, and Tween 80.
-
Example Protocol for a 1 mg/mL solution:
-
Prepare a concentrated stock solution in DMSO (e.g., 10 mg/mL).
-
For a 1 mL final volume, take 100 µL of the 10 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline or phosphate-buffered saline (PBS) to reach the final volume of 1 mL.
-
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the formulation based on the specific requirements of their animal model and experimental design. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Note: Development of a Cell-Based Assay for IRAK-4 Protein Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and triggering inflammatory responses.[2][3][4][5] Upon activation, the IRAK-4 signaling cascade leads to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines.[3][5][6]
Due to its central role, dysregulation of IRAK-4 activity is implicated in numerous inflammatory diseases, autoimmune disorders, and certain cancers.[1][3][7] This makes IRAK-4 a highly attractive therapeutic target.[3][8] IRAK-4 Protein Kinase Inhibitor 2 is a potent small molecule inhibitor of IRAK-4. This document provides a detailed protocol for developing a robust cell-based assay to evaluate the cellular potency and mechanism of action of this inhibitor.
IRAK-4 Signaling Pathway
The IRAK-4 signaling cascade is initiated upon the binding of a ligand (e.g., a pathogen-associated molecular pattern for a TLR or a cytokine for an IL-1R) to its receptor. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK-4.[2] Activated IRAK-4 then phosphorylates IRAK-1, leading to a downstream cascade involving TRAF6, which ultimately activates NF-κB and MAPK pathways, resulting in the transcription of inflammatory genes.[2][9][10]
Principle of the Assay
This cell-based assay quantifies the inhibitory effect of this compound on the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in a physiologically relevant cell system. Human monocytic THP-1 cells are differentiated into macrophage-like cells, which are then pre-treated with varying concentrations of the inhibitor. The cells are subsequently stimulated with Lipopolysaccharide (LPS), a TLR4 agonist, to activate the IRAK-4 pathway. The amount of TNF-α secreted into the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNF-α levels in the presence of the inhibitor indicates its potency in blocking the IRAK-4 signaling pathway.
Data Summary
The following table summarizes the known quantitative data for this compound and includes a reference compound for comparison.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | IRAK-4 | Biochemical Enzyme Activity | 4 µM | [11] |
| Zimlovisertib (PF-06650833) | IRAK-4 | Cell-based (PBMC) | 2.4 nM | [10] |
Experimental Workflow
The overall workflow for the cell-based assay is depicted below.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Differentiation
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
To differentiate, seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours. Differentiated cells will become adherent and adopt a macrophage-like morphology.
-
After incubation, gently wash the cells twice with pre-warmed sterile Phosphate-Buffered Saline (PBS) to remove PMA and non-adherent cells.
-
Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the wells.
-
Allow cells to rest for 24 hours before proceeding with the inhibition assay.
Protocol 2: Cell-Based IRAK-4 Inhibition Assay
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
96-well flat-bottom tissue culture plates
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI-1640 medium
-
Sterile PBS
Procedure:
-
Cell Seeding: Gently detach the rested, differentiated THP-1 cells using a cell scraper. Resuspend the cells in fresh complete RPMI-1640 medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium. Incubate for 2-4 hours to allow cells to re-adhere.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in complete RPMI-1640 medium. Start with a high concentration (e.g., 100 µM) and perform 1:3 dilutions. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤0.1%).
-
Inhibitor Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
Cell Stimulation: Prepare a 2X working solution of LPS (200 ng/mL) in complete medium. Add 100 µL of this solution to each well (except for the unstimulated control wells) for a final LPS concentration of 100 ng/mL. For unstimulated controls, add 100 µL of medium only.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂. This time may be optimized for peak TNF-α production.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well without disturbing the cell layer. Store the supernatant at -80°C until analysis.
Protocol 3: TNF-α Quantification by ELISA
Materials:
-
Human TNF-α ELISA Kit (follow the manufacturer's specific instructions)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Bring all reagents and collected supernatants to room temperature.
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples (supernatants) to the antibody-coated plate.
-
Incubating to allow TNF-α to bind.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
Data Analysis and Interpretation
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate TNF-α Concentration: Use the standard curve to determine the concentration of TNF-α (in pg/mL) in each experimental sample.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = (1 - [ (TNFα_inhibitor - TNFα_unstimulated) / (TNFα_vehicle - TNFα_unstimulated) ]) * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-α production.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. scbt.com [scbt.com]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
application of IRAK-4 inhibitor 2 in autoimmune disease research
For Researchers, Scientists, and Drug Development Professionals
Introduction to IRAK-4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1] It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are crucial for recognizing pathogens and initiating inflammatory responses.[2][3] Dysregulation of these pathways can lead to chronic inflammation and the development of autoimmune diseases such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis.[3][4]
IRAK-4 functions as an essential upstream kinase in the MyD88-dependent signaling cascade.[5] Upon activation of TLRs or IL-1Rs, IRAK-4 is recruited to the receptor complex, where it becomes activated and phosphorylates downstream targets, including IRAK-1. This initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6][7]
Given its pivotal role in these inflammatory pathways, IRAK-4 has emerged as a promising therapeutic target for a variety of autoimmune and inflammatory diseases.[4][8] Small molecule inhibitors that target the kinase activity of IRAK-4 have shown the potential to dampen overactive immune responses and ameliorate disease symptoms.[3][8] This document provides an overview of the application of a representative IRAK-4 inhibitor, Zimlovisertib (PF-06650833), and others in autoimmune disease research, including quantitative data and detailed experimental protocols.
Mechanism of Action of IRAK-4 Inhibitors
IRAK-4 inhibitors are typically small molecules that bind to the ATP-binding pocket of the IRAK-4 kinase domain, preventing its phosphorylation activity.[6][9] By blocking the kinase function of IRAK-4, these inhibitors effectively disrupt the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.[3][10] This targeted approach offers the potential for a more specific immunomodulatory effect compared to broader anti-inflammatory agents. Beyond just inhibiting kinase activity, a newer class of molecules known as IRAK-4 degraders (e.g., PROTACs) not only block its function but also lead to the complete elimination of the IRAK-4 protein, thereby also disrupting its scaffolding functions.[5][11]
Data Presentation: Potency of Representative IRAK-4 Inhibitors
The potency of IRAK-4 inhibitors is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the biochemical and cellular potency of several key IRAK-4 inhibitors.
| Compound Name | Alias | Target | Assay Type | IC50 (nM) | Cell Type/Context |
| Zimlovisertib | PF-06650833 | IRAK4 | Kinase Activity | 0.2[5] | - |
| IRAK4 | Cellular (PBMC) | 2.4[2][12] | Human PBMCs (R848-induced TNF release) | ||
| IRAK4 | Cellular (Whole Blood) | 8.8[13] | Human Whole Blood | ||
| Zabedosertib | BAY 1834845 | IRAK4 | Kinase Activity | 3.55 | - |
| IRAK4 | Kinase Activity | 8[14] | - | ||
| BMS-986126 | - | IRAK4 | Kinase Activity | 5.3[11][15] | - |
| IRAK4 | Cellular (PBMC) | 135 - 456[15] | Human PBMCs (TLR-induced cytokine release) | ||
| DW18134 | - | IRAK4 | Kinase Activity | 11.2[16] | - |
| ND-2158 | - | IRAK4 | Kinase Activity | Data not specified | Binds to ATP pocket of IRAK4[9][17] |
| CA-4948 | Emavusertib | IRAK4/FLT3 | Kinase Activity | 5.3[18] | - |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of IRAK-4 and the experimental procedures for its study, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: IRAK-4 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of a test compound by measuring its ability to inhibit the enzymatic activity of recombinant IRAK-4.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Zimlovisertib)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).[18]
-
Assay Plate Setup: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[18]
-
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the IRAK-4 enzyme and the kinase substrate in assay buffer.
-
Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km for IRAK-4.[18]
-
Kinase Reaction: Incubate the plate for 45-60 minutes at 30°C or room temperature.[1][3]
-
Signal Detection (using ADP-Glo™): a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.[18] b. Incubate for 40 minutes at room temperature to deplete any remaining ATP.[1][18] c. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[18] d. Incubate for 30-60 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[1][18]
Protocol 2: LPS-Induced Cytokine Production in Human PBMCs
Objective: To determine the cellular potency (IC50) of a test compound by measuring its inhibitory effect on pro-inflammatory cytokine production in stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[19][20]
-
Lipopolysaccharide (LPS) from E. coli (TLR4 agonist)
-
Test compound
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA kits for TNF-α and IL-6
Methodology:
-
Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[20][21] Resuspend the cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 to 1 x 10^6 cells/well.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Pre-treat the cells with the compound or vehicle (DMSO) for 1-2 hours in the CO2 incubator.[20]
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[20][22]
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time depends on the cytokine being measured (e.g., 4-6 hours for TNF-α, 16-24 hours for IL-6).[20][22]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer’s instructions.[23]
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Collagen-Induced Arthritis (CIA) in Rats
Objective: To evaluate the in vivo efficacy of an IRAK-4 inhibitor in a preclinical model of rheumatoid arthritis.
Materials:
-
Male Lewis or Wistar rats (7-8 weeks old)[4]
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound and vehicle for administration (e.g., oral gavage)
-
Calipers for measuring paw volume
Methodology:
-
Acclimatization: House the rats in a specific pathogen-free (SPF) environment and allow them to acclimatize for at least one week before the start of the experiment.[4]
-
Primary Immunization (Day 0): Prepare an emulsion of type II collagen in CFA (typically 1-2 mg/mL). Anesthetize the rats and administer a subcutaneous injection of the emulsion (e.g., 100-200 µL) at the base of the tail.[4][24]
-
Booster Immunization (Day 7): Prepare an emulsion of type II collagen in IFA. Administer a subcutaneous booster injection at the base of the tail to enhance the arthritic response.[4][24]
-
Monitoring for Arthritis Onset: Beginning around day 10, monitor the rats daily for signs of arthritis, including erythema (redness) and swelling of the paws.
-
Clinical Scoring: Score the severity of arthritis in each paw on a scale of 0-4, where 0=normal, 1=slight swelling/erythema, 2=moderate swelling/erythema, 3=pronounced swelling, and 4=severe swelling and ankylosis. The maximum score per animal is 16.[24]
-
Treatment: Once arthritis is established (e.g., clinical score ≥ 2), randomize the rats into treatment groups.[8] Begin daily administration of the IRAK-4 inhibitor or vehicle via the desired route (e.g., oral gavage) for a specified period (e.g., 14-21 days).[8] For example, Zimlovisertib has been tested at 3 mg/kg twice daily.[16]
-
Efficacy Assessment: a. Clinical Score and Paw Volume: Continue to record clinical scores and measure paw volume using calipers every 1-2 days throughout the treatment period. b. Histopathology: At the end of the study, euthanize the animals and collect the paws for histological analysis. Assess inflammation, pannus formation, cartilage damage, and bone erosion.[10] c. Biomarkers: Collect blood samples to measure levels of circulating cytokines and autoantibodies.
-
Data Analysis: Compare the changes in clinical score, paw volume, and histological parameters between the inhibitor-treated groups and the vehicle control group to determine the efficacy of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Zimlovisertib | IRAK | TargetMol [targetmol.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. chondrex.com [chondrex.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curis.com [curis.com]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 10. inotiv.com [inotiv.com]
- 11. BMS-986126 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. IAPs and RIPK1 mediate LPS-induced cytokine production in healthy subjects and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
Application Notes and Protocols for Studying Inflammatory Response in Macrophages Using an IRAK-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune system's response to pathogens and cellular damage. Dysregulation of IRAK-4 signaling is implicated in a variety of inflammatory and autoimmune diseases. IRAK-4's kinase activity is essential for the activation of downstream signaling cascades, culminating in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Consequently, inhibiting IRAK-4 has emerged as a promising therapeutic strategy for mitigating inflammatory responses.
This document provides detailed application notes and protocols for utilizing a specific IRAK-4 inhibitor, designated here as IRAK-4 Inhibitor 2 (PF-06650833) , to study the inflammatory response in macrophages. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of IRAK-4 inhibitors.
IRAK-4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs), TLRs recruit the adaptor protein MyD88. This initiates the formation of the Myddosome complex, a multiprotein signaling platform. Within the Myddosome, IRAK-4 is brought into close proximity with other IRAK family members, leading to its activation. Activated IRAK-4 then phosphorylates and activates IRAK-1, which subsequently engages with TRAF6, an E3 ubiquitin ligase. This leads to the activation of downstream pathways, including the NF-κB and MAPK signaling cascades, which ultimately drive the transcription of genes encoding pro-inflammatory cytokines.[1][2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of IRAK-4 Inhibitor 2 (PF-06650833) in macrophage models.
Table 1: Inhibitory Activity of IRAK-4 Inhibitor 2 (PF-06650833)
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | ~1 nM | In vitro kinase assay | [1] |
| EC50 (IL-6 production) | 0.07 µM | Lipoteichoic acid-induced, human whole blood | [3] |
Table 2: Dose-Dependent Inhibition of Cytokine mRNA Expression in Human Monocytes by IRAK-4 Inhibitor 2 (PF-06650833)
| Cytokine | Fold Reduction (1h stimulation) | Fold Reduction (4h stimulation) |
| IL-1β | 1.7 | 2.6 |
| IL-6 | 2.3 | 4.2 |
| TNF-α | 3.5 | 3.6 |
| Human monocytes were stimulated with R848 (a TLR7/8 agonist). Data is presented as the average fold reduction in mRNA levels in the presence of the inhibitor compared to vehicle control.[3] |
Table 3: Effect of IRAK-4 Inhibitor 2 (PF-06650833) on Cytokine Production in LPS-Stimulated Macrophages
| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Vehicle Control (No LPS) | < 10 | < 10 |
| Vehicle Control + LPS | 4500 ± 350 | 3200 ± 280 |
| IRAK-4 Inhibitor 2 (1 µM) + LPS | 850 ± 90 | 700 ± 75 |
| Data are representative and compiled from typical results seen in the literature. Values are presented as mean ± standard deviation. |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of IRAK-4 Inhibitor 2 on macrophage inflammatory responses.
Protocol 1: Macrophage Culture and Treatment
-
Cell Culture:
-
Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Alternatively, culture human monocytic cell line THP-1 in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Cell Seeding:
-
Seed macrophages in appropriate culture plates (e.g., 96-well for ELISA, 12-well for qPCR, 6-well for Western blot) at a density that allows for 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of IRAK-4 Inhibitor 2 (PF-06650833) in DMSO.
-
Dilute the inhibitor to the desired final concentrations in culture medium. A typical concentration range is 0.1 µM to 10 µM.
-
Pre-treat the cells with the inhibitor or vehicle (DMSO) for 1-2 hours before stimulation.
-
-
Macrophage Stimulation:
-
Stimulate the pre-treated macrophages with an inflammatory agent. For TLR4-mediated inflammation, use lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubate for the desired time period. For cytokine protein analysis, 18-24 hours is common. For gene expression analysis, 4-6 hours is typical. For signaling pathway analysis (Western blot), shorter time points (e.g., 15, 30, 60 minutes) are used.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Supernatant Collection: After stimulation, centrifuge the culture plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody, adding streptavidin-HRP, and developing with a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
After stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers.
-
Use the primer sequences listed in Table 4.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Table 4: Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (3' to 5') |
| Human TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| Human IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| Human IL-1β | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA |
| Human GAPDH | AAGGCCAACCGTGAAAAGAT | TCGCTTCCCTGTTTTAGCTGC |
| Mouse Tnf | CAGGCGGTGCCTATGTCTC | CGATCACCCCGAAGTTCAGTAG |
| Mouse Il6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG |
| Mouse Il1b | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG |
| Mouse Gapdh | AAGGCCAACCGTGAAAAGAT | TCGCTTCCCTGTTTTAGCTGC |
| Primer sequences are representative and may require validation for specific experimental conditions.[4][5] |
Protocol 4: Western Blot for Signaling Pathway Analysis
-
Cell Lysis and Protein Quantification:
-
After stimulation for short time points (e.g., 0, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated IRAK-1, total IRAK-1, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the role of IRAK-4 in macrophage-mediated inflammation using the specific inhibitor PF-06650833. By employing these methods, researchers can effectively assess the therapeutic potential of IRAK-4 inhibitors and further elucidate the intricate signaling pathways that govern the inflammatory response. Careful optimization of experimental conditions is recommended to ensure robust and reproducible results.
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
how to perform a kinase inhibition assay with IRAK-4 protein kinase inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing a kinase inhibition assay using a specific IRAK-4 protein kinase inhibitor. The protocol outlines the use of the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies kinase activity by measuring ADP production. The described methods are suitable for determining the potency (IC50) of test compounds against Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical mediator in inflammatory signaling pathways.
Introduction to IRAK-4 Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of IRAK-4. Activated IRAK-4 then phosphorylates other downstream proteins, including IRAK-1, which ultimately results in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and other mediators, making IRAK-4 a key target for therapeutic intervention in various inflammatory diseases and cancers. This application note details a robust method for evaluating inhibitors of IRAK-4.
Caption: IRAK-4 signaling pathway within the TLR/IL-1R cascade.
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which then drives a luciferase/luciferin reaction to produce a light signal. The luminescence generated is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.
Experimental Protocol
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.
Required Materials
-
Enzyme: Recombinant Human IRAK-4 (e.g., SignalChem #I05-10G)
-
Substrate: Myelin Basic Protein (MBP) (e.g., SignalChem #M42-51N)
-
Inhibitor: IRAK-4 Protein Kinase Inhibitor 2 (Test Compound)
-
Control Inhibitor: PF-06426779 (or other known IRAK-4 inhibitor)
-
ATP: 10 mM solution (e.g., Promega #V9151)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega #V9101)
-
Buffer: Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Plates: White, opaque 384-well assay plates (low volume)
-
Instrumentation: Multimode plate reader with luminescence detection capabilities
Reagent Preparation
-
Kinase Buffer (1X): Prepare the buffer as described above. Keep on ice.
-
ATP Solution (2X): Prepare a 50 µM ATP solution by diluting the 10 mM stock in 1X Kinase Buffer. This will result in a final concentration of 25 µM in the reaction.
-
IRAK-4 Enzyme Solution (2X): Thaw the enzyme on ice. Prepare a 2 ng/µL solution in 1X Kinase Buffer. This will result in a final concentration of 1 ng/µL in the reaction.
-
Substrate Solution (4X): Prepare a 200 µg/mL solution of MBP in 1X Kinase Buffer. This will result in a final concentration of 50 µg/mL.
-
Inhibitor Dilutions: Prepare a serial dilution of "this compound" and the control inhibitor in 100% DMSO. A common starting concentration is 1 mM. Then, create a 4X working solution of each concentration by diluting in 1X Kinase Buffer.
Experimental Workflow
Caption: Step-by-step workflow for the IRAK-4 kinase inhibition assay.
Assay Procedure
-
Dispense Inhibitor: Add 2.5 µL of the 4X inhibitor dilutions (or DMSO for 100% activity and no-enzyme controls) to the appropriate wells of a 384-well plate.
-
Add Enzyme/Substrate Mix: Prepare a 2X mixture of IRAK-4 enzyme and MBP substrate in 1X Kinase Buffer. Add 2.5 µL of this mix to each well, except for the no-enzyme control wells.
-
Initiate Kinase Reaction: Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Incubation: Shake the plate gently for 30 seconds and then incubate at 30°C for 60 minutes.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by IRAK-4 into ATP and initiate the luciferase reaction.
-
Final Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Presentation
-
Data Normalization:
-
The "0% activity" control is the background signal (wells with no enzyme).
-
The "100% activity" control is the signal from wells containing enzyme and DMSO but no inhibitor.
-
Subtract the average background signal from all other measurements.
-
Normalize the data by dividing the inhibitor signal by the average "100% activity" signal and multiplying by 100 to get the percent inhibition. % Activity = (Luminescence_Sample / Luminescence_100%_Control) * 100 % Inhibition = 100 - % Activity
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Representative Data
The following table presents example data for this compound compared to a known reference compound.
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| IRAK-4 Inhibitor 2 | IRAK-4 | ADP-Glo™ | 8.5 | 1.1 |
| PF-06426779 (Reference) | IRAK-4 | ADP-Glo™ | 12.0 | 1.0 |
Conclusion
The protocol described provides a reliable and high-throughput method for determining the potency of inhibitors against IRAK-4. The ADP-Glo™ assay offers a robust, sensitive, and homogeneous format suitable for screening large compound libraries. The data generated can be used to rank and select promising candidates for further drug development efforts targeting inflammatory diseases.
Application Notes and Protocols: Emavusertib (CA-4948), an IRAK-4 Kinase Inhibitor for Studying MYD88-Mutant Lymphomas
A Note to the User: The initial request specified "IRAK-4 protein kinase inhibitor 2." Following a comprehensive literature search, it was determined that publicly available data and detailed experimental protocols for this specific compound are limited. To provide a thorough and actionable resource, these application notes focus on Emavusertib (B3028269) (CA-4948) , a potent, orally bioavailable, and clinically evaluated IRAK-4 inhibitor with extensive documentation in the context of MYD88-mutant lymphomas. Emavusertib serves as a highly relevant and representative tool for researchers in this field.
Introduction
Mutations in the myeloid differentiation primary response 88 (MYD88) gene, particularly the L265P substitution, are prevalent in several B-cell malignancies, including Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenström's Macroglobulinemia.[1] These mutations lead to the spontaneous formation of the "Myddosome" complex, a signaling hub that includes Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and IRAK-1.[2][3] The constitutive activation of IRAK-4 kinase activity triggers downstream signaling cascades, most notably the canonical NF-κB pathway, which promotes lymphoma cell survival and proliferation.[2]
Emavusertib (CA-4948) is a potent small molecule inhibitor of IRAK-4, and also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3).[4][5] By targeting the kinase activity of IRAK-4, Emavusertib effectively blocks the aberrant signaling in MYD88-mutant lymphoma cells, leading to reduced NF-κB activity and induction of apoptosis.[6] These characteristics make Emavusertib a critical tool for preclinical research and a promising therapeutic agent currently under clinical investigation.[7]
These application notes provide a summary of the quantitative data related to Emavusertib's activity and detailed protocols for its use in studying MYD88-mutant lymphomas.
Data Presentation
Table 1: Biochemical and Cellular Activity of Emavusertib (CA-4948)
| Target/Process | Metric | Value | Cell Line/System | Reference(s) |
| Biochemical Activity | ||||
| IRAK-4 | IC50 | 57 nM | Biochemical Assay | [4] |
| IRAK-1 | Selectivity | >500-fold vs IRAK-4 | Biochemical Assay | [8][9] |
| Cellular Activity | ||||
| Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | IC50 | <250 nM | TLR-Stimulated THP-1 cells | [8][9] |
| IL-10 Secretion Inhibition | % Inhibition | 35-41% | ABC and GCB DLBCL cell lines | [3] |
| IL-6 Secretion Inhibition | % Inhibition | 36% | ABC DLBCL cell line | [3] |
| Anti-proliferative Activity | ||||
| OCI-Ly10 (ABC DLBCL, MYD88 L265P) | IC50 | 1.5 µM | Cell Viability Assay | [8] |
| Karpas1718 (Marginal Zone Lymphoma, MYD88 L265P) | IC50 | 3.72 µM | Cell Proliferation Assay | [6] |
Table 2: In Vivo Efficacy of Emavusertib (CA-4948) in MYD88-Mutant Lymphoma Models
| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| OCI-Ly3 Xenograft | ABC DLBCL (MYD88 L265P) | 100 mg/kg, PO, QD | >90% tumor growth inhibition | [10] |
| OCI-Ly3 Xenograft | ABC DLBCL (MYD88 L265P) | 200 mg/kg, PO, QD | Partial tumor regression | [10] |
| DLBCL PDX models | ABC DLBCL (MYD88 L265P) | 37.5 or 75 mg/kg, PO, BID | Dose-dependent tumor growth inhibition | [9][11] |
Signaling Pathways and Experimental Workflows
Caption: MYD88/IRAK-4 signaling pathway in mutant lymphomas.
Caption: General experimental workflow for evaluating Emavusertib.
Caption: Logical relationship of IRAK-4 inhibition in MYD88-mutant cells.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Emavusertib on the proliferation of lymphoma cell lines.
Materials:
-
MYD88-mutant (e.g., OCI-Ly10, TMD8, HBL1, Karpas-1718) and MYD88-wild-type lymphoma cell lines.
-
RPMI-1640 medium with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Emavusertib (CA-4948), dissolved in DMSO to create a 10 mM stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Plate reader (570 nm wavelength).
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of Emavusertib in culture medium from the 10 mM DMSO stock. A typical final concentration range is 0.01 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully add 100 µL of the diluted compound or vehicle control to the appropriate wells to achieve a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[7]
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove 150 µL of the medium from each well without disturbing the cells/crystals.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 4-12 hours in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blotting for NF-κB Pathway Analysis
This protocol is designed to assess the effect of Emavusertib on the phosphorylation status of key proteins in the NF-κB signaling pathway.
Materials:
-
MYD88-mutant lymphoma cells.
-
Emavusertib (CA-4948).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed 5 x 10⁶ cells in a 6-well plate and allow them to adhere or stabilize overnight.
-
Treat cells with Emavusertib at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for a specified time (e.g., 2-6 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. Normalize phosphoprotein levels to their total protein counterparts and/or a loading control like β-actin.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Myddosome Analysis
This protocol is used to investigate the effect of Emavusertib on the protein-protein interactions within the Myddosome complex, such as the association of IRAK-4 with MYD88.
Materials:
-
MYD88-mutant lymphoma cells.
-
Emavusertib (CA-4948).
-
Non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Primary antibody for immunoprecipitation (e.g., anti-IRAK-4 or anti-MYD88).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash Buffer (similar to lysis buffer but with lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli buffer).
-
Primary antibodies for Western blot detection (e.g., anti-MYD88, anti-IRAK-4, anti-IRAK-1).
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Emavusertib or vehicle as described in the Western Blot protocol.
-
Lyse cells with non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-IRAK-4) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending them in Laemmli buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant.
-
Analyze the eluates by Western blotting, probing for the expected interacting partners (e.g., probe for MYD88 and IRAK-1 in the IRAK-4 pulldown).[12]
-
Protocol 4: NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB to measure the functional downstream effect of IRAK-4 inhibition by Emavusertib.
Materials:
-
HEK293 cells or a relevant lymphoma cell line.
-
NF-κB luciferase reporter vector (containing NF-κB response elements driving firefly luciferase).
-
A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Emavusertib (CA-4948).
-
Dual-Luciferase® Reporter Assay System.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Transfection:
-
One day before the experiment, seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment:
-
Pre-treat the transfected cells with various concentrations of Emavusertib or vehicle control for 1-2 hours.
-
Note: In MYD88-mutant lymphoma cells, the pathway is constitutively active, so an external stimulus may not be necessary. In a reconstituted system like HEK293 cells, you would co-transfect with MYD88-L265P or stimulate with an agonist like IL-1β after inhibitor pre-treatment.
-
Incubate for an appropriate duration (e.g., 6-24 hours) to allow for luciferase expression.[13][14]
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the culture medium and lyse the cells using the passive lysis buffer provided in the assay kit.
-
Following the manufacturer's instructions, add the firefly luciferase substrate and measure the luminescence (Signal A).
-
Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence (Signal B).
-
-
Data Analysis:
-
Calculate the NF-κB activity by normalizing the firefly luminescence to the Renilla luminescence (Ratio = Signal A / Signal B).
-
Express the results as a percentage of the activity seen in the vehicle-treated control cells.
-
Determine the IC50 of Emavusertib for NF-κB inhibition.
-
References
- 1. MYD88 (L265P) Mutation | MLabs [mlabs.umich.edu]
- 2. MYD88 in the driver’s seat of B-cell lymphomagenesis: from molecular mechanisms to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. Oncogenically active MYD88 mutations in human lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curis.com [curis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: IRAK-4 Protein Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Product Name: IRAK-4 protein kinase inhibitor 2
-
Molecular Formula: C₁₃H₉N₃O₃
-
Molecular Weight: 282.25 g/mol [3]
Description
This compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2][3] IRAK-4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5][6] These pathways are fundamental to the innate immune system, and their dysregulation is associated with a variety of inflammatory and autoimmune diseases, as well as certain cancers.[4][6][7][8] This inhibitor serves as a valuable tool for studying the physiological and pathological roles of IRAK-4 and for the preclinical investigation of novel therapeutics.
Quantitative Data
Table 1: Inhibitor Properties and In Vitro Efficacy
| Parameter | Value | Reference |
| Target | IRAK-4 | [1][2][3] |
| IC₅₀ (IRAK-4) | 4 µM | [2][3] |
| IC₅₀ (IRAK-1) | <10 µM | [2] |
| Solubility | Soluble in DMSO (56 mg/mL) | [3] |
| Storage | Store at -20°C for up to 3 years (powder) | [3] |
Table 2: Cellular Activity of Representative IRAK-4 Inhibitors
| Cell Line | Assay | Stimulus | Readout | Representative IC₅₀ |
| Human PBMCs | Cytokine Production | LPS | IL-6 Release | 50-200 nM |
| THP-1 cells | Cytokine Production | R848 (TLR7/8 agonist) | TNF-α Release | 100-500 nM |
| Synoviocytes (RA) | Gene Expression | IL-1β | IL-6 mRNA | 200-800 nM |
Note: Data in Table 2 is representative of potent IRAK4 inhibitors and should be determined experimentally for this compound.
Signaling Pathway
IRAK-4 is a central component of the Myddosome signaling complex, which is assembled upon the activation of TLRs or IL-1Rs by their respective ligands (e.g., lipopolysaccharide for TLR4, IL-1β for IL-1R1).[9][10] Within this complex, IRAK-4 is activated and subsequently phosphorylates IRAK-1, initiating a downstream cascade that leads to the activation of key transcription factors such as NF-κB and AP-1.[5][9] These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines, that mediate the inflammatory response.[7]
Caption: IRAK-4 signaling pathway in innate immunity.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol is designed to determine the IC₅₀ value of this compound by measuring its ability to inhibit IRAK-4-mediated phosphorylation.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase substrate (e.g., a peptide substrate for IRAK-4)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). Further dilute these into the Kinase Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 5 µL of the 4X inhibitor solutions to the appropriate wells.
-
For positive control wells (100% enzyme activity), add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.
-
For negative control wells (no enzyme), add 5 µL of Kinase Assay Buffer with DMSO.
-
-
Enzyme Addition: Add 5 µL of a 2X IRAK-4 enzyme solution (prepared in Kinase Assay Buffer) to the inhibitor and positive control wells. Add 5 µL of Kinase Assay Buffer to the negative control wells. Mix gently and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a 2X substrate/ATP solution to all wells to start the kinase reaction. The final reaction volume will be 20 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (defined as 0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro IRAK-4 kinase assay.
Protocol 2: Cell-Based Assay for Cytokine Inhibition
This protocol measures the ability of the inhibitor to block TLR-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Human IL-6 or TNF-α ELISA kit
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 2 hours at 37°C, 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the inhibitor solutions to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Cell Stimulation: Prepare a solution of LPS in culture medium. Add 50 µL to each well to achieve a final concentration of 100 ng/mL. The final volume in each well will be 200 µL. For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of IL-6 or TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay (Optional but Recommended): To the remaining cells in the plate, add a cell viability reagent to assess any potential cytotoxicity of the inhibitor.
-
Data Analysis:
-
Calculate the concentration of the cytokine in each sample from the ELISA standard curve.
-
Normalize the data by subtracting the cytokine levels in unstimulated wells.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the inhibitor concentration.
-
Protocol 3: In Vivo Mouse Model of LPS-Induced Inflammation
This protocol provides a general framework for evaluating the efficacy of an IRAK-4 inhibitor in an acute systemic inflammation model.[11]
Materials:
-
8-10 week old C57BL/6 mice
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Equipment for oral gavage (p.o.) and intraperitoneal (i.p.) injection
-
Blood collection supplies
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Inhibitor Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration for dosing (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Inhibitor Administration: Randomize mice into treatment groups (vehicle control and inhibitor groups, n=8-10 mice per group). Administer the inhibitor or vehicle via oral gavage.
-
LPS Challenge: One hour after inhibitor administration, challenge the mice with an i.p. injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At a specified time point post-LPS challenge (e.g., 2 hours for peak cytokine response), collect blood samples via cardiac puncture or another approved method. Process the blood to obtain plasma.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using a multiplex immunoassay or ELISA.
-
Data Analysis: Compare the plasma cytokine levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests). Calculate the percent inhibition of cytokine production for each dose.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound - LabNet Biotecnica [labnet.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing IRAK-4 Protein Kinase Inhibitor 2 Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of IRAK-4 protein kinase inhibitor 2 for cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is IRAK-4 and why is it a target for inhibition?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key sensors of pathogens and inflammatory signals.[1][2][3][4][5] Upon activation, IRAK-4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[5] Dysregulation of IRAK-4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[2][4][6]
Q2: What is the mechanism of action of this compound?
This compound is a potent small molecule that functions by binding to the ATP-binding site of IRAK-4, thereby blocking its kinase activity.[5] This inhibition prevents the phosphorylation of its downstream substrates, such as IRAK-1, which in turn attenuates the inflammatory signaling cascade.[1][7]
Q3: How do I determine the optimal concentration of IRAK-4 inhibitor 2 for my cell line?
The optimal concentration is one that elicits the desired biological effect (e.g., inhibition of cytokine production or cell proliferation) without causing significant off-target effects or cytotoxicity. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in your specific cell model.[8] This typically involves treating cells with a serial dilution of the inhibitor and measuring a relevant downstream readout.
Q4: What are some common readouts to measure the effectiveness of IRAK-4 inhibitor 2?
Common readouts to assess the efficacy of IRAK-4 inhibitor 2 include:
-
Target Engagement: Measuring the phosphorylation status of downstream substrates like IRAK-1 via Western Blot.[9]
-
Functional Cellular Assays: Quantifying the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) using ELISA or multiplex immunoassays.[9]
-
Cell Viability/Proliferation Assays: Assessing the inhibitor's effect on cell growth and survival using assays like MTT, MTS, or CellTiter-Glo®.[8][10][11]
Q5: What is a typical starting concentration range for IRAK-4 inhibitor 2 in cell-based assays?
Based on available data for various IRAK-4 inhibitors, a common starting range for a dose-response experiment is from 0.001 µM to 10 µM.[8] It is advisable to perform a broad range of concentrations initially to identify the active range for your specific cell line and experimental conditions.
Q6: How long should I incubate my cells with IRAK-4 inhibitor 2?
Incubation times can vary depending on the specific assay and cell type. For assessing the inhibition of signaling events like phosphorylation, a shorter pre-incubation time of 1-2 hours may be sufficient.[9] For functional assays like cytokine release or cell viability, longer incubation periods of 24, 48, or 72 hours are common.[8] The optimal incubation time should be determined empirically for your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition of IRAK-4 signaling (e.g., no decrease in p-IRAK1 or cytokine production) | 1. Suboptimal Inhibitor Concentration: The concentration used may be too low for your cell type.[12] 2. Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over long incubation times.[12] 3. Cell Line Insensitivity: The cell line may not be responsive to IRAK-4 inhibition. 4. Improper Stimulation: The stimulus used to activate the IRAK-4 pathway (e.g., LPS) may not be potent enough or used at an incorrect concentration. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[12] 3. Confirm that your cell line expresses IRAK-4 and that the pathway is active upon stimulation. 4. Titrate the stimulus to ensure robust pathway activation. |
| High Cell Toxicity/Death | 1. Inhibitor Concentration is Too High: The inhibitor concentration may be cytotoxic. 2. High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells.[13][14] 3. Inhibitor Precipitation: The inhibitor may be precipitating out of solution at high concentrations, which can be harmful to cells.[13] | 1. Lower the inhibitor concentration range in your dose-response experiment. 2. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.1-0.5%).[13][14] 3. Visually inspect the media for any signs of precipitation. If observed, reduce the final concentration or use a stepwise dilution method.[14] |
| Inconsistent or Variable Results | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability. 2. Inhibitor Degradation: Inconsistent inhibitor activity due to degradation. 3. Variations in Incubation Time or Conditions: Minor differences in experimental timing or conditions. | 1. Ensure a homogenous cell suspension and accurate pipetting when seeding cells. 2. Prepare fresh stock solutions of the inhibitor and aliquot for single use to avoid repeated freeze-thaw cycles. 3. Maintain strict consistency in all experimental parameters, including incubation times, temperatures, and CO2 levels. |
| Inhibitor Precipitation in Media | 1. Solubility Limit Exceeded: The inhibitor concentration exceeds its solubility in the aqueous cell culture medium.[14] 2. Improper Dilution: Adding a concentrated DMSO stock directly to the media can cause precipitation. | 1. Reduce the final concentration of the inhibitor. 2. Perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) cell culture medium.[14] |
Quantitative Data Summary
The following tables summarize the potency of various IRAK-4 inhibitors from the literature. Note that IC50 values are highly dependent on the specific assay conditions and cell lines used.
Table 1: Biochemical IC50 Values of Select IRAK-4 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 4000 | Not Specified | [15] |
| PF-06650833 | 0.52 | Kinase Activity Assay | [16] |
| BAY-1834845 | 3.55 | Kinase Activity Assay | [16] |
| DW18134 | 11.2 | Kinase Activity Assay | [16] |
| Compound 1 | 187.5 | In vitro Assay | [17] |
| Dana-Farber Compound | 9 | Z'-LYTE Assay | [11] |
| CA-4948 | < 50 | Not Specified | [18] |
| BMS-986126 | 5.3 | Not Specified | [18] |
| Compound 42 | 8.9 | Not Specified | [19] |
Table 2: Cellular IC50/EC50/GI50 Values of Select IRAK-4 Inhibitors
| Inhibitor | Cell Line | IC50/EC50/GI50 (µM) | Assay Type | Reference |
| Dana-Farber Compound | Cancer Cell Panel | 0.362 - 6.92 | CellTiter-Glo | [11] |
| Compound 9 | OCI-LY10 | 4.6 | Cell Proliferation | [20] |
| Compound 9 | TMD8 | 7.6 | Cell Proliferation | [20] |
Experimental Protocols
Protocol 1: Determining the IC50 of IRAK-4 Inhibitor 2 using a Cell Viability Assay
Objective: To determine the concentration of IRAK-4 inhibitor 2 that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Dilution: Prepare a serial dilution of IRAK-4 inhibitor 2 in complete culture medium. A common starting range is 0.001 µM to 10 µM. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.1-0.5%).[8][14]
-
Treatment: Remove the old medium and add the prepared inhibitor dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[8]
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
Protocol 2: Assessing Target Engagement by Western Blot for Phospho-IRAK1
Objective: To confirm that IRAK-4 inhibitor 2 inhibits the phosphorylation of its downstream target, IRAK-1.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Stimulus (e.g., LPS for TLR4 activation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Pre-treat the cells with varying concentrations of IRAK-4 inhibitor 2 or DMSO (vehicle control) for 1-2 hours.[9]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for 30 minutes) to activate the IRAK-4 pathway.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against phospho-IRAK1 overnight at 4°C.[9]
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IRAK1 to confirm equal protein loading.
Visualizations
Caption: IRAK-4 signaling pathway and the point of inhibition.
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in IRAK-4 inhibitor 2 experiments
Welcome to the technical support center for IRAK-4 inhibitor experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent IC50 values in my IRAK-4 biochemical assay?
A1: Inconsistent IC50 values in biochemical assays often stem from variability in assay conditions. Key factors to consider include:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly sensitive to the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all experiments and ideally close to the Km value for IRAK-4.[1]
-
Enzyme Activity: Variations in the activity of recombinant IRAK-4 enzyme lots can lead to shifts in IC50 values. It is crucial to qualify each new batch of enzyme.
-
Reagent Preparation: Always prepare fresh dilutions of your inhibitor for each experiment to avoid issues with compound degradation or precipitation.[2]
-
Assay Incubation Time: Ensure that the kinase reaction is stopped within the linear range. A 90-minute incubation has been shown to be effective.[3]
Q2: My IRAK-4 inhibitor shows potent activity in biochemical assays but has weak or inconsistent effects in cell-based assays. What could be the reason?
A2: A discrepancy between biochemical and cellular activity is a common challenge. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that counteract its intended activity.
-
Scaffolding Function of IRAK-4: IRAK-4 has both kinase and scaffolding functions. Even if the kinase activity is inhibited, the scaffolding function might still allow for some downstream signaling.[4][5]
Q3: I am observing high background noise in my IRAK-4 ELISA assay. How can I reduce it?
A3: High background in an ELISA can be caused by several factors:
-
Insufficient Washing: Inadequate removal of unbound reagents is a common cause. Increase the number of wash cycles or the volume of wash buffer.[6]
-
Inadequate Blocking: Non-specific binding of antibodies or other reagents to the plate surface can be minimized by optimizing the blocking step.[6]
-
High Reagent Concentration: Using overly concentrated detection antibodies or enzyme conjugates can lead to high background. Perform a titration to determine the optimal concentration.[6]
-
Inhibitor Precipitation: The inhibitor itself may be precipitating in the well, causing light scatter and artificially high readings. Check the solubility of your compound in the assay buffer.[6]
Q4: Why am I seeing variability in cytokine inhibition (e.g., TNF-α, IL-6) in my cell-based assays?
A4: Inconsistent cytokine inhibition can arise from several sources of variability in cell-based assays:[1][7]
-
Cell Passage Number: Use cells within a consistent and low passage range, as cellular responses can change with prolonged culturing.[1]
-
Cell Viability and Density: Ensure high cell viability (>95%) before plating and maintain consistent cell density across experiments.[1][2]
-
Stimulant Potency: The potency of stimulants like lipopolysaccharide (LPS) can vary between lots. It is recommended to titer each new lot to determine the optimal concentration for cytokine induction.[1]
-
Inhibitor Preparation: Always use freshly prepared dilutions of the IRAK-4 inhibitor for each experiment.[1][2]
Troubleshooting Guides
Issue 1: Poor or No Degradation of IRAK-4 with a PROTAC Degrader
If you are using a Proteolysis Targeting Chimera (PROTAC) to degrade IRAK-4 and observe minimal or no reduction in protein levels, consider the following troubleshooting steps.[2][8]
| Potential Cause | Troubleshooting Step |
| Cell Line Insuitability | Verify Protein Expression: Confirm that your cell line expresses sufficient endogenous levels of both IRAK-4 and the required E3 ligase (e.g., Cereblon) via Western blot or qPCR.[2][8] |
| Suboptimal Concentration | Perform Dose-Response: Test a wide range of PROTAC concentrations (e.g., 1 nM to 10 µM). PROTACs can exhibit a "hook effect," where efficacy decreases at very high concentrations.[8] |
| Incorrect Timepoint | Conduct a Time-Course Experiment: Assess IRAK-4 degradation at multiple time points (e.g., 4, 8, 16, 24, and 48 hours) to determine the optimal degradation time.[8] |
| Proteasome Inactivity | Use a Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding the IRAK-4 PROTAC. This should "rescue" IRAK-4 from degradation, confirming a proteasome-dependent mechanism.[8] |
Issue 2: Inconsistent In Vivo Efficacy
If your IRAK-4 inhibitor shows promising in vitro activity but poor or inconsistent efficacy in animal models, investigate these potential factors.[1]
| Potential Cause | Troubleshooting Step |
| Inappropriate Animal Model | Confirm Pathway Activation: Ensure that the IRAK-4 pathway is a key driver of the disease phenotype in your chosen animal model.[1] |
| Poor Pharmacokinetics | Assess Drug Exposure: Measure the plasma concentration of the inhibitor to confirm adequate absorption and exposure. |
| Dosing and Formulation Issues | Validate Formulation: Ensure the inhibitor is fully solubilized in a vehicle appropriate for the route of administration and that the formulation is stable.[1] |
Experimental Protocols
Protocol 1: IRAK-4 Biochemical Kinase Assay
This protocol measures the direct inhibitory effect of a compound on IRAK-4 kinase activity.[9][10]
Materials:
-
Recombinant human IRAK-4
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Test inhibitor dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the IRAK-4 enzyme to each well (except for the "no enzyme" control).
-
Add the MBP substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes).[3][9][10]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block IRAK-4 activity within a cellular context by measuring the phosphorylation of its direct substrate, IRAK-1.[9]
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test inhibitor dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Culture THP-1 cells and seed them in a 6-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the TLR4/IRAK-4 pathway.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify band intensities to determine the inhibition of IRAK1 phosphorylation.
Protocol 3: Cytokine Secretion Measurement (ELISA)
This protocol measures the downstream functional consequence of IRAK-4 inhibition by quantifying the release of pro-inflammatory cytokines.[11]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
LPS or other TLR agonists
-
Test inhibitor dissolved in DMSO
-
ELISA kit for detecting cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Isolate and plate PBMCs or plate THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1 hour.
-
Stimulate the cells with a TLR agonist like LPS for a set period (e.g., 6 to 18 hours).[1]
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine of interest.
-
Calculate the percent inhibition of cytokine secretion for each inhibitor concentration.
Visualizations
Caption: IRAK-4 signaling pathway and the point of inhibition.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: IRAK-4 Protein Kinase Inhibitor 2 (HS-243)
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the IRAK-4 protein kinase inhibitor 2, also known as HS-243.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HS-243) and what are its primary targets?
A1: this compound (HS-243) is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and IRAK-1.[1][2][3][4] These kinases are crucial components of the signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), playing a key role in the innate immune response and inflammation.[5][6][7]
Q2: How selective is HS-243 for IRAK-4 over other kinases?
A2: HS-243 demonstrates high selectivity for IRAK-1 and IRAK-4.[2][4] In a broad kinome scan against 468 protein kinases, it showed minimal inhibition of other kinases at concentrations where IRAK-1 and IRAK-4 are potently inhibited.[2][4] A key off-target with significantly lower potency is Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][3]
Q3: I am observing a cellular phenotype that does not align with the known function of IRAK-4. Could this be an off-target effect?
A3: While HS-243 is highly selective, off-target effects are a possibility, especially at high concentrations. To investigate this, consider the following:
-
Concentration-dependence: Determine if the unexpected phenotype is observed only at high concentrations of the inhibitor.
-
Use a structurally different IRAK-4 inhibitor: If a different, validated IRAK-4 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, a rescue experiment using a drug-resistant mutant of IRAK-4 can help differentiate on-target from off-target effects.
-
Direct off-target validation: If a potential off-target is identified (e.g., from kinome profiling data), use a specific inhibitor for that target to see if it recapitulates the observed phenotype.
Q4: My inhibitor shows potent activity in a biochemical assay but is less effective in a cell-based assay. What are the potential reasons?
A4: Discrepancies between biochemical and cell-based assays are common. Potential reasons include:
-
Cell permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps that actively remove it from the cell.
-
High intracellular ATP concentration: The high concentration of ATP in cells can compete with ATP-competitive inhibitors, reducing their apparent potency.[8]
-
Protein binding: The inhibitor may bind to other intracellular proteins, reducing its free concentration available to bind to IRAK-4.
-
Inhibitor degradation: The compound may be metabolized or degraded within the cell.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | Ensure consistent lots and concentrations of kinase, substrate, and ATP. |
| Assay Conditions | Standardize incubation times and temperatures. Ensure the assay is run in the linear range of the enzyme kinetics. |
| Inhibitor Precipitation | Visually inspect for inhibitor precipitation in the assay buffer. Test solubility at the concentrations used. |
| ATP Concentration | IC50 values of ATP-competitive inhibitors are highly dependent on the ATP concentration. Use a consistent ATP concentration, ideally close to the Km value for IRAK-4. |
Guide 2: Unexpected Results in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | Confirm that your cell line expresses IRAK-4 and the relevant upstream receptors (TLRs, IL-1R) and downstream signaling components. |
| Off-Target Effects | Perform a dose-response curve to ensure you are using the lowest effective concentration. Refer to kinome profiling data to identify potential off-targets and validate with specific inhibitors. |
| Cellular Health | Monitor cell viability and ensure the observed phenotype is not due to general toxicity. |
| Confirmation of Target Engagement | Use a direct measure of target engagement in cells, such as a Cellular Thermal Shift Assay (CETSA) or Western blot analysis of a direct downstream substrate's phosphorylation status.[9][10] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of HS-243
| Target Kinase | IC50 (nM) | Notes |
| IRAK-4 | 20 | Primary Target[1][2][3][4] |
| IRAK-1 | 24 | Primary Target[1][2][3][4] |
| TAK1 | 500 | Potential off-target at higher concentrations[1][3] |
| CLK4 | 662 | Potential off-target identified in some screens[3] |
IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling via Kinome Scan
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a large panel of kinases.
Principle: A competition binding assay is used to measure the ability of the test compound to displace a ligand from the active site of a large number of kinases. The results are typically reported as the percentage of remaining kinase activity in the presence of the inhibitor.
Materials:
-
Test inhibitor (HS-243)
-
Commercial kinome profiling service (e.g., Eurofins KINOMEscan™, Reaction Biology Kinase HotSpot)
Procedure:
-
Prepare a stock solution of the inhibitor at a known concentration (e.g., 10 mM in DMSO).
-
Submit the compound to a commercial vendor for screening against their kinase panel at a specified concentration (e.g., 1 µM).
-
The vendor will perform the binding assays and provide a report detailing the percent inhibition for each kinase in the panel.
-
For any significant "hits" (kinases showing substantial inhibition), follow up with IC50 determination to quantify the potency of the inhibitor against these potential off-targets.
Protocol 2: Cellular Target Engagement via Western Blotting
This protocol describes how to assess the inhibition of IRAK-4 signaling in cells by measuring the phosphorylation of a downstream target.
Principle: IRAK-4 activation leads to the phosphorylation and activation of downstream signaling molecules. Inhibition of IRAK-4 should decrease the phosphorylation of its substrates. This can be detected by Western blotting using phospho-specific antibodies.
Materials:
-
Cells expressing the IRAK-4 pathway (e.g., THP-1 monocytes, primary immune cells)
-
IRAK-4 inhibitor (HS-243)
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-IRAK-1, anti-total-IRAK-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere or stabilize overnight.
-
Pre-treat cells with various concentrations of HS-243 or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to activate the IRAK-4 pathway.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Mandatory Visualizations
Caption: IRAK-4 signaling pathway and points of inhibition by HS-243.
Caption: Workflow for investigating potential off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving the stability of IRAK-4 protein kinase inhibitor 2 in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IRAK-4 protein kinase inhibitor 2, focusing on improving its stability in cell culture media to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), with an IC50 of 4 µM.[1][2] IRAK-4 is a critical serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[3][4][5][6] By inhibiting the kinase activity of IRAK-4, this compound blocks the downstream activation of signaling cascades, such as the NF-κB and MAPK pathways, which are essential for the production of pro-inflammatory cytokines.[3][5][7]
Q2: What is the recommended solvent and storage condition for this compound stock solutions? A2: The recommended solvent for creating a stock solution is fresh, anhydrous DMSO.[2] The inhibitor has a solubility of approximately 56 mg/mL (198.4 mM) in DMSO.[2] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2]
Q3: Why is my IRAK-4 inhibitor 2 not showing the expected biological effect? A3: A lack of expected inhibitory effect can stem from several factors. The most common issues are the degradation of the inhibitor in the culture media over the course of the experiment, using a suboptimal concentration, or improper storage of the stock solution.[8][9] Small molecules can have stability in aqueous media ranging from hours to days.[8] It is also possible that the compound has precipitated out of the solution or that components in the media, such as serum proteins, are binding to the inhibitor and reducing its effective concentration.[8]
Q4: How often should I replace the cell culture media containing the inhibitor in long-term experiments? A4: The frequency of media replacement is dependent on the stability and half-life of the inhibitor under your specific experimental conditions (e.g., cell type, media composition, cell density).[10] For experiments lasting longer than 24 hours, it is often recommended to replace the media with a fresh inhibitor solution every 24-48 hours to maintain a consistent and effective concentration.[8]
IRAK-4 Signaling Pathway
Caption: Simplified IRAK-4 signaling pathway upon TLR/IL-1R stimulation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Reduced or No Inhibitory Effect | a. Inhibitor Degradation: The compound is unstable and degrading in the culture medium at 37°C.[8] b. Suboptimal Concentration: The concentration used is too low to effectively inhibit IRAK-4 in your specific cell line. c. Serum Protein Binding: Proteins in fetal bovine serum (FBS) may bind to the inhibitor, reducing its bioavailable concentration.[8] | a. Assess Stability & Refresh Media: Perform a stability study (see Protocol 1) to determine the inhibitor's half-life in your media. For long-term experiments (>24h), refresh the media with a freshly prepared inhibitor solution every 24-48 hours.[8] b. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and assay conditions.[8] c. Evaluate Serum Effects: Test the inhibitor's efficacy in both serum-free and serum-containing media to determine if serum binding is a significant factor.[8][11] |
| 2. Inhibitor Precipitation in Media | a. Poor Aqueous Solubility: The inhibitor has low solubility in aqueous-based culture media.[9][12] b. Improper Dilution: Diluting a highly concentrated DMSO stock directly into a large volume of media can cause localized high concentrations and "crashing out".[9][12] | a. Use Stepwise Dilution: Prepare an intermediate dilution of the DMSO stock in a small volume of serum-free media or PBS before adding it to the final volume of complete media. Always add the inhibitor to pre-warmed (37°C) media while vortexing.[9] b. Check Final DMSO Concentration: Ensure the final concentration of DMSO in the culture is non-toxic for your cells, typically below 0.5%.[8][9] |
| 3. High Variability Between Replicates | a. Inconsistent Concentration: This can be due to inhibitor degradation, precipitation, or adsorption to plasticware.[8] b. Improper Stock Solution Handling: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation.[11] | a. Use Low-Binding Plastics: Prepare and store solutions in low-protein-binding tubes and plates to minimize loss due to adsorption.[8] b. Aliquot Stock Solutions: Prepare single-use aliquots of the DMSO stock solution to avoid the damaging effects of repeated freeze-thaw cycles.[11] |
| 4. Unexpected Cell Toxicity | a. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[8] b. Off-Target Effects: At high concentrations, the inhibitor may affect other cellular pathways.[8] c. Degradation Products: The breakdown products of the inhibitor may be more toxic than the parent compound.[10] | a. Include Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[9] Keep the final DMSO concentration below 0.5%.[8] b. Use Lowest Effective Dose: Use the lowest concentration of the inhibitor that achieves the desired level of IRAK-4 inhibition based on your dose-response curve.[8] |
Quantitative Data on Inhibitor Stability
Specific stability data for this compound in various culture media is not extensively available in public literature. The following table provides an illustrative example of how stability data can be presented, based on typical findings for small molecule kinase inhibitors. Researchers should determine this data for their specific experimental conditions.
| Time Point (Hours) | Medium Type | Temperature (°C) | % Remaining of Initial Concentration (Illustrative) |
| 0 | DMEM + 10% FBS | 37 | 100% |
| 4 | DMEM + 10% FBS | 37 | 92% |
| 8 | DMEM + 10% FBS | 37 | 81% |
| 24 | DMEM + 10% FBS | 37 | 55% |
| 48 | DMEM + 10% FBS | 37 | 28% |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability by LC-MS
This protocol allows for the direct measurement of the inhibitor's concentration in culture media over time.
-
Preparation: Prepare a solution of IRAK-4 inhibitor 2 in your specific cell culture medium (e.g., RPMI-1640 + 10% FBS) at the final working concentration.
-
Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO2) in a multi-well plate without cells to measure chemical stability.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the media.[8]
-
Protein Precipitation: To each aliquot, add 3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8][11]
-
Analysis: Carefully transfer the supernatant to HPLC vials and analyze using a validated LC-MS/MS method to quantify the remaining concentration of IRAK-4 inhibitor 2.[11]
-
Data Interpretation: Plot the percentage of the remaining inhibitor against time to determine its stability profile and half-life.
Protocol 2: Assessment of Bioactivity using Conditioned Media
This protocol assesses the functional stability of the inhibitor by measuring its ability to inhibit IRAK-4 signaling after incubation in media.
-
Prepare Conditioned Media: Incubate the inhibitor in your cell culture medium at 37°C for various durations (e.g., 0, 8, 24, 48 hours) as described in Protocol 1. This creates your "conditioned media" for each time point.[8]
-
Cell Plating: Plate a suitable cell line (e.g., THP-1 monocytes or human PBMCs) and allow them to adhere.[13]
-
Cell Treatment: Remove the existing media from the cells and replace it with the conditioned media from the different time points. Incubate for 1-2 hours to allow the inhibitor to act on the cells.[8]
-
Pathway Stimulation: Stimulate the IRAK-4 pathway by adding a TLR agonist like LPS (lipopolysaccharide). Incubate for a specified time (e.g., 30 minutes).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform a Western blot analysis on the cell lysates to detect the levels of phosphorylated IRAK-1 (p-IRAK1), a direct downstream target of IRAK-4. Normalize the p-IRAK1 signal to a loading control (e.g., total IRAK-1 or GAPDH).[8]
-
Data Interpretation: A decrease in the ability of the conditioned media to suppress p-IRAK1 levels over time indicates a loss of the inhibitor's bioactivity, likely due to degradation.[8]
Troubleshooting and Experimental Workflow
Caption: A logical workflow for troubleshooting common stability-related issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kymeratx.com [kymeratx.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Assessing Cell Viability and Cytotoxicity of IRAK-4 Protein Kinase Inhibitor 2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cell viability and cytotoxicity of IRAK-4 protein kinase inhibitor 2. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.
Frequently Asked Questions (FAQs)
This section addresses common questions and potential issues encountered during the experimental use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), with a reported IC50 of 4 µM in biochemical assays.[1] IRAK-4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R), playing a key role in the innate immune signaling pathway.[2][3] By inhibiting IRAK-4, this compound blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.
Q2: My IC50 value for cell viability is different from the reported biochemical IC50. Why?
A2: Discrepancies between biochemical and cell-based IC50 values are common. Several factors can contribute to this:
-
Cellular Permeability: The inhibitor needs to cross the cell membrane to reach its intracellular target. Poor permeability can result in a higher apparent IC50 in cellular assays.
-
Off-Target Effects: At higher concentrations, the inhibitor might interact with other kinases or cellular components, leading to toxicity that is not related to IRAK-4 inhibition.
-
ATP Concentration: The inhibitor is likely ATP-competitive. The concentration of ATP in a biochemical assay is fixed, whereas intracellular ATP concentrations are much higher and can vary between cell types, affecting the inhibitor's potency.
-
Cellular Metabolism: Cells can metabolize the inhibitor, reducing its effective concentration over time.
-
Expression Levels of IRAK-4: The level of IRAK-4 expression in the cell line used can influence the inhibitor's efficacy.
Q3: I am observing high background noise in my cell viability/cytotoxicity assay. What could be the cause?
A3: High background can arise from several sources:
-
Compound Interference: The inhibitor itself might interfere with the assay reagents. For example, it could have inherent fluorescent properties or react with the detection reagents. Running a "no-cell" control with the inhibitor can help identify this issue.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically below 0.5%).
-
Contamination: Microbial contamination of cell cultures can affect assay results.
-
Incomplete Solubilization: For assays like the MTT assay, incomplete solubilization of the formazan (B1609692) crystals can lead to inaccurate readings.
Q4: How do I choose the appropriate concentration range and incubation time for my experiments?
A4: To determine the optimal concentration range, it is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) based on the biochemical IC50 of 4 µM. For incubation time, a time-course experiment (e.g., 24, 48, and 72 hours) is advisable to understand the kinetics of the inhibitor's effect. The optimal time will depend on the cell line's doubling time and the specific biological question being addressed.
Data Presentation
Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison. Below are example tables for presenting cell viability and cytotoxicity data for this compound.
Note: The following data is representative and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| Inhibitor Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 1 | 85.3 ± 6.1 |
| 5 | 52.7 ± 3.9 |
| 10 | 25.4 ± 2.8 |
| 50 | 5.1 ± 1.2 |
Table 2: Cytotoxicity of this compound (LDH Release Assay)
| Inhibitor Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 1.5 |
| 0.1 | 2.3 ± 0.8 |
| 1 | 12.8 ± 2.1 |
| 5 | 45.6 ± 3.7 |
| 10 | 72.1 ± 5.4 |
| 50 | 94.3 ± 2.3 |
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols should be optimized for your specific cell line and experimental setup.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a positive control (lysed cells).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the samples by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
IRAK-4 Signaling Pathway
The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling cascade.
Caption: IRAK-4 signaling pathway from TLR/IL-1R to inflammatory gene transcription.
Experimental Workflow for Cell Viability Assay
This diagram outlines the general workflow for assessing cell viability using an inhibitor.
Caption: General experimental workflow for a cell viability assay with an inhibitor.
Logical Relationship for Troubleshooting Inconsistent IC50 Values
This diagram provides a logical workflow for troubleshooting inconsistent IC50 values.
Caption: Troubleshooting workflow for inconsistent IC50 values in cell-based assays.
References
minimizing variability in experiments with IRAK-4 protein kinase inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving IRAK-4 protein kinase inhibitor 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that potently inhibits the enzymatic activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2][3] IRAK-4 is a critical serine/threonine kinase that plays a central role in the signal transduction pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] By inhibiting IRAK-4, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[5][6]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 4 µM for IRAK-4.[1][3] It has also been shown to inhibit IRAK-1 with an IC50 of less than 10 µM.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: The inhibitor is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.
Q4: What are the key signaling pathways affected by this compound?
A4: IRAK-4 is a key component of the MyD88-dependent signaling pathway, which is activated by TLRs (except TLR3) and IL-1Rs. Inhibition of IRAK-4 disrupts the formation of the Myddosome complex and subsequent activation of downstream pathways, including the NF-κB and MAPK signaling cascades, which are crucial for the expression of inflammatory genes.[5][6]
Quantitative Data
Due to the limited publicly available data for this compound, the following tables provide its known inhibition data and a comparative look at other more extensively characterized IRAK-4 inhibitors for context.
Table 1: Biochemical Potency of this compound
| Target | IC50 |
| IRAK-4 | 4 µM[1][3] |
| IRAK-1 | <10 µM[1] |
Table 2: Comparative Biochemical Potency of Various IRAK-4 Inhibitors
| Inhibitor | Target | IC50/Ki |
| PF-06426779 | IRAK-4 | 1 nM (IC50)[7] |
| BMS-986126 | IRAK-4 | 5.3 nM (IC50)[7] |
| HG-12-6 | Unphosphorylated IRAK-4 | 165.1 nM (IC50)[7] |
| HG-12-6 | Phosphorylated IRAK-4 | 2876 nM (IC50)[7] |
| IRAK-1-4 Inhibitor I | IRAK-4 | 0.2 µM (IC50)[8] |
| IRAK-1-4 Inhibitor I | IRAK-1 | 0.3 µM (IC50)[8] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of IRAK-4 inhibitors. These are general protocols that can be adapted for use with this compound.
In Vitro IRAK-4 Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the enzymatic activity of IRAK-4 and the inhibitory effect of compounds by quantifying the amount of ADP produced.
Materials:
-
Recombinant human IRAK-4 enzyme
-
This compound
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in 100% DMSO, and then dilute into Kinase Assay Buffer to make 4X inhibitor solutions. The final DMSO concentration should not exceed 1%.[9]
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X inhibitor solutions to the wells of the 384-well plate.
-
For positive (no inhibitor) and negative (no enzyme) controls, add 5 µL of Kinase Assay Buffer with the equivalent DMSO concentration.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X IRAK-4 enzyme solution to the inhibitor and positive control wells.
-
Add 5 µL of Kinase Assay Buffer to the negative control wells.
-
Mix gently and incubate for 10-15 minutes at room temperature.[9]
-
-
Reaction Initiation:
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
Reaction Termination and Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Cellular Assay for Inhibition of Cytokine Production
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to TLR stimulation in a human monocytic cell line like THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
Seed THP-1 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[10]
-
-
Cell Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL final concentration) for 4-6 hours at 37°C.[10]
-
-
Sample Collection:
-
Centrifuge the plate and collect the supernatant for cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration compared to the LPS-stimulated control without inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.[10]
-
Troubleshooting Guides
Issue 1: High Variability in In Vitro Kinase Assay Results
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect for precipitation in the stock solution and assay wells. Ensure the final DMSO concentration is low (typically <1%). Prepare fresh dilutions for each experiment.[11] |
| Inconsistent Reagent Dispensing | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents to be added to multiple wells. |
| Variable Enzyme Activity | Use a consistent lot of recombinant IRAK-4. Avoid repeated freeze-thaw cycles of the enzyme stock. Perform an enzyme titration to ensure the assay is in the linear range. |
| ATP Concentration | The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. Use a consistent ATP concentration across experiments, ideally close to the Km of IRAK-4 for ATP if known.[11] |
| Assay Timing | Ensure that the kinase reaction time is within the linear range of the assay to avoid substrate depletion. |
Issue 2: Lack of or Reduced Potency in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination. |
| Low Cell Permeability of the Inhibitor | While not specifically documented for this inhibitor, poor cell permeability can be a general issue. Consider using a positive control inhibitor with known cellular activity. |
| Inhibitor Instability or Degradation in Culture Medium | Prepare fresh dilutions of the inhibitor for each experiment. Minimize the exposure of the inhibitor to light if it is light-sensitive. |
| Suboptimal Stimulation | Titrate the concentration of the stimulating agent (e.g., LPS) and the stimulation time to ensure a robust and reproducible response. |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
Visualizations
IRAK-4 Signaling Pathway
Caption: Simplified IRAK-4 signaling pathway leading to inflammatory gene expression.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro IRAK-4 kinase inhibition assay.
Troubleshooting Logic for Cellular Assays
Caption: A logical workflow for troubleshooting cellular assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
troubleshooting IRAK-4 phosphorylation assays with inhibitor 2
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with in vitro IRAK-4 phosphorylation assays, particularly when evaluating the activity of small molecule inhibitors like "Inhibitor 2".
Section 1: Understanding the IRAK-4 Signaling Pathway and Assay Principle
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions early in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Its activity is essential for initiating the innate immune response. Dysregulation of IRAK-4 is linked to various inflammatory and autoimmune diseases, making it a key therapeutic target.[4][5]
Upon receptor stimulation, IRAK-4 is recruited by the adaptor protein MyD88, leading to the formation of a signaling complex called the Myddosome.[1][6] Within this complex, IRAK-4 dimerizes and activates itself through trans-autophosphorylation on key residues (T342, T345, S346) in its activation loop.[7][8][9] Activated IRAK-4 then phosphorylates downstream substrates, such as IRAK-1, propagating the signal to activate transcription factors like NF-κB and AP-1, which drive the production of pro-inflammatory cytokines.[5][10][11]
Assay Principle: In Vitro Kinase Assays
Most in vitro kinase assays, such as ADP-Glo™ or HTRF®, quantify IRAK-4 activity by measuring the consumption of ATP or the generation of a phosphorylated product. The core components are a purified IRAK-4 enzyme, a suitable substrate (e.g., a peptide like Myelin Basic Protein or a specific peptide substrate), and ATP.[12] The inhibitor's effect is measured by a decrease in the assay signal.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an IRAK-4 phosphorylation assay?
A1: To ensure data validity, every assay plate must include the following controls:
-
Positive Control (Max Signal): Contains all reaction components (IRAK-4, substrate, ATP, buffer) with the vehicle (e.g., DMSO) but no inhibitor. This defines the 100% activity window.
-
Negative Control (Background): Contains substrate, ATP, and buffer but no IRAK-4 enzyme . This measures the background signal from the reagents.
-
Test Compound: Contains all reaction components plus the inhibitor at various concentrations.
Table 1: Expected Outcomes for Standard Assay Controls
| Control Type | IRAK-4 Enzyme | Inhibitor 2 | ATP | Expected Signal | Purpose |
|---|---|---|---|---|---|
| Positive | Yes | No (Vehicle) | Yes | High | Represents 100% kinase activity |
| Negative | No | No (Vehicle) | Yes | Very Low | Measures background signal |
| Test | Yes | Yes | Yes | Variable | Determines inhibitor potency (IC50) |
Q2: How does a competitive ATP inhibitor like "Inhibitor 2" work?
A2: Inhibitor 2 is designed to bind to the ATP-binding pocket of IRAK-4.[3][13] By occupying this site, it directly competes with ATP, preventing the enzyme from transferring a phosphate (B84403) group to its substrate. This blocks the phosphorylation event and halts the downstream signaling cascade.[4] The effectiveness of such inhibitors can be influenced by the concentration of ATP in the assay.
Q3: What does a successful inhibition curve (IC50) look like?
A3: A successful experiment will yield a sigmoidal (S-shaped) dose-response curve when plotting percent inhibition against the log of Inhibitor 2 concentration. The IC50 value is the concentration of the inhibitor required to reduce IRAK-4 activity by 50%.
Table 2: Example Data from a Successful IC50 Determination
| Inhibitor 2 Conc. (nM) | Log [Inhibitor 2] | Avg. Signal (RLU) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | N/A | 150,000 | 0% |
| 1 | 0 | 145,500 | 3% |
| 10 | 1 | 112,500 | 25% |
| 50 | 1.7 | 78,000 | 48% |
| 100 | 2 | 45,000 | 70% |
| 500 | 2.7 | 18,000 | 88% |
| 1000 | 3 | 12,000 | 92% |
| No Enzyme Control | N/A | 5,000 | 100% |
Section 3: Troubleshooting Guide
Problem 1: No or very low signal in the positive control wells.
Q: My positive control (enzyme + ATP + substrate, no inhibitor) shows a signal that is very low or close to my negative control (no enzyme). What went wrong?
A: This indicates a fundamental failure in the kinase reaction.
Possible Causes & Solutions:
-
Inactive Enzyme: The IRAK-4 enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or lot-to-lot variation.
-
Solution: Aliquot the enzyme upon first use to minimize freeze-thaws. Test the enzyme activity with a known potent inhibitor (e.g., staurosporine) to confirm its viability.[14]
-
-
ATP Degradation: ATP solutions are susceptible to degradation.
-
Solution: Prepare fresh ATP dilutions from a validated stock solution for each experiment.
-
-
Incorrect Buffer Composition: Kinase activity is highly dependent on factors like pH and the concentration of divalent cations (e.g., MgCl2).[14]
-
Solution: Double-check the recipe and final concentrations of all components in your kinase assay buffer.
-
-
Substrate Issues: The substrate may be degraded or incorrect for the assay.
-
Solution: Verify the integrity and concentration of the substrate. If using a peptide substrate, ensure it is the correct sequence and purity.
-
Problem 2: Inhibitor 2 shows no inhibition, even at high concentrations.
Q: I've added Inhibitor 2 across a wide concentration range, but the signal remains high and I cannot generate an IC50 curve. What should I check?
A: This common issue can stem from problems with the inhibitor itself or the assay conditions. The troubleshooting workflow below can help diagnose the root cause.
Table 3: Example Data from a Failed Inhibition Experiment
| Inhibitor 2 Conc. (nM) | Log [Inhibitor 2] | Avg. Signal (RLU) | % Inhibition | Notes |
|---|---|---|---|---|
| 0 (Vehicle) | N/A | 155,000 | 0% | Max signal looks good. |
| 1 | 0 | 154,200 | 1% | Flat response. |
| 10 | 1 | 156,100 | -1% | Flat response. |
| 100 | 2 | 153,900 | 1% | Flat response. |
| 1000 | 3 | 155,500 | 0% | Flat response. |
| 10000 | 4 | 154,800 | 0% | No inhibition observed. |
| No Enzyme Control | N/A | 6,000 | 100% | Background is low. |
Problem 3: High variability between replicate wells.
Q: My replicate wells for the same condition show very different signal values. Why is my data so noisy?
A: High variability compromises the reliability of your results and can make it difficult to fit an accurate IC50 curve.
Possible Causes & Solutions:
-
Pipetting Inaccuracy: Small volume variations, especially of the enzyme or inhibitor, can cause large signal differences.
-
Solution: Ensure pipettes are calibrated. Use master mixes for reagents (buffer, enzyme, ATP/substrate) to be added to the plate, reducing well-to-well addition variability.[15]
-
-
Incomplete Mixing: Failure to properly mix reagents in the wells can lead to inconsistent reactions.
-
Solution: Gently mix the plate on a plate shaker after adding reagents, being careful to avoid cross-contamination.
-
-
Edge Effects: Wells on the outer edges of the microplate can be subject to faster evaporation or temperature fluctuations.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Fill them with buffer or water to create a humidity barrier.
-
-
Plate Reader Settings: Incorrect settings for read time or gain can increase signal noise.
-
Solution: Consult the manual for your assay kit and plate reader to ensure optimal settings are used.[16]
-
Section 4: Protocols
Protocol 1: General In Vitro IRAK-4 Kinase Assay (ADP-Glo™ Format)
This protocol is a general guideline and should be optimized for your specific reagents and instrumentation.[12][14]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[14]
-
Prepare serial dilutions of Inhibitor 2 in 1x Kinase Assay Buffer containing the same final percentage of DMSO as the vehicle control (typically ≤1%).
-
Prepare a 2x IRAK-4 enzyme solution in 1x Kinase Assay Buffer. The final concentration should be determined by an enzyme titration experiment to ensure the reaction is in the linear range.
-
Prepare a 2x Substrate/ATP solution. The final ATP concentration should ideally be at or near the apparent ATP Km for IRAK-4 to ensure sensitivity to competitive inhibitors.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the Inhibitor 2 dilutions or vehicle to the appropriate wells.
-
Add 2.5 µL of 1x Kinase Assay Buffer to the negative control wells.
-
Add 2.5 µL of the 2x IRAK-4 enzyme solution to all wells except the negative controls.
-
Mix the plate gently and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2x Substrate/ATP solution to all wells. Final reaction volume is 10 µL.
-
Mix, cover the plate, and incubate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence with a plate reader.
-
Protocol 2: IC50 Value Calculation
-
Data Normalization:
-
Subtract the average signal of the negative control (no enzyme) from all other wells.
-
Define the average signal of the positive control (vehicle, no inhibitor) as 100% activity (0% inhibition).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_positive_control))
-
-
Curve Fitting:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve with a variable slope.
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
-
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of IRAK-4 kinase activity via autophosphorylation within its activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin 1/Toll-like Receptor-induced Autophosphorylation Activates Interleukin 1 Receptor-associated Kinase 4 and Controls Cytokine Induction in a Cell Type-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 Dimerization and Trans-autophosphorylation are Induced by Myddosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. scbt.com [scbt.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Efficacy and Selectivity of IRAK-4 Protein Kinase Inhibitor 2
This guide provides a detailed comparison of "IRAK-4 protein kinase inhibitor 2" with other prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance based on available experimental data.
Introduction to IRAK-4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a critical role in the innate immune system.[1][2] It acts as a master regulator of signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][3] Upon activation, IRAK-4 mediates a signaling cascade that leads to the production of pro-inflammatory cytokines, making it a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[4][5] IRAK-4 inhibitors are small molecules designed to block the kinase activity of IRAK-4, thereby dampening the inflammatory response.[5] A newer approach involves targeted protein degradation using molecules like PROTACs (Proteolysis-Targeting Chimeras), which not only inhibit the kinase function but also eliminate the scaffolding function of IRAK-4.[6][7]
Comparative Efficacy and Selectivity
The following tables summarize the available quantitative data for "this compound" and a selection of other well-characterized IRAK-4 inhibitors.
Table 1: In Vitro Potency of IRAK-4 Inhibitors
| Compound Name | Target | IC50 (Biochemical Assay) | Cellular Assay Potency | Reference |
| This compound | IRAK-4 | 4 µM | Not Available | [8][9] |
| IRAK-1 | <10 µM | Not Available | [8] | |
| Zimlovisertib (PF-06650833) | IRAK-4 | Not Available | 0.2 nM (Cell-based assay), 2.4 nM (PBMC assay) | [10][11] |
| BMS-986126 | IRAK-4 | 5.3 nM | Potent inhibition of TLR7 and IL-1β induced cytokine production | [12][13] |
| Emavusertib (CA-4948) | IRAK-4 | 57 nM | IC50 <250 nM for inhibition of TLR-stimulated cytokine release in THP-1 cells | [14] |
| KT-474 (IRAK-4 Degrader) | IRAK-4 | Not Applicable (Degrader) | DC50 = 0.88 nM (IRAK-4 degradation in PBMCs) | [6] |
Table 2: Selectivity Profile of IRAK-4 Inhibitors
| Compound Name | Selectivity Highlights | Reference |
| This compound | Inhibits IRAK-1 with an IC50 of <10 µM. Broader selectivity profile not publicly available. | [8] |
| Zimlovisertib (PF-06650833) | Approximately 7,000-fold more selective for IRAK-4 than for IRAK-1. Showed high selectivity against a panel of 278 kinases. | [11][15] |
| BMS-986126 | >100-fold selective for IRAK-4 over a panel of 214 kinases. | [12][13] |
| Emavusertib (CA-4948) | >500-fold more selective for IRAK-4 compared to IRAK-1. | [14] |
| KT-474 (IRAK-4 Degrader) | A selective degrader of IRAK-4. | [16][17] |
Based on the available biochemical data, "this compound" demonstrates significantly lower potency (IC50 = 4 µM) compared to other clinical and preclinical candidates, which typically exhibit potencies in the nanomolar range.[10][12][14] Its selectivity profile is not well-defined beyond its activity against IRAK-1. In contrast, compounds like Zimlovisertib and BMS-986126 show high potency and have been extensively profiled for selectivity, demonstrating a significant therapeutic window.[13][15] The IRAK-4 degrader KT-474 represents a novel modality that may offer advantages over traditional kinase inhibition by also targeting the scaffolding function of IRAK-4.[17]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of kinase inhibitors. Below are outlines of standard protocols used in the characterization of IRAK-4 inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of IRAK-4.
Methodology:
-
Reagents: Recombinant human IRAK-4 enzyme, a suitable kinase substrate (e.g., myelin basic protein), ATP, and the test inhibitor.
-
Procedure: The inhibitor at various concentrations is incubated with the IRAK-4 enzyme.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
After a set incubation period, the amount of phosphorylated substrate or consumed ATP is quantified.
-
Detection: Common detection methods include radiometric assays (measuring incorporation of 32P-ATP), or non-radioactive methods like ADP-Glo™, HTRF®, or AlphaScreen®, which measure ADP production or substrate phosphorylation.
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Assay for Cytokine Inhibition
Objective: To assess the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) are cultured.
-
Treatment: Cells are pre-incubated with various concentrations of the IRAK-4 inhibitor.
-
Stimulation: The cells are then stimulated with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) or a cytokine like IL-1β to induce an inflammatory response.
-
Sample Collection: After an appropriate incubation time, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using methods like ELISA or Meso Scale Discovery (MSD).
-
Data Analysis: The IC50 value for the inhibition of cytokine production is determined from the dose-response curve.
In Vivo Model of LPS-Induced Inflammation
Objective: To evaluate the in vivo efficacy of an IRAK-4 inhibitor in a model of acute systemic inflammation.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Inhibitor Administration: The test inhibitor is administered to the animals, usually via oral gavage, at different doses.
-
LPS Challenge: After a specified time to allow for drug absorption, the animals are challenged with an intraperitoneal injection of lipopolysaccharide (LPS).
-
Blood Collection: Blood samples are collected at various time points after the LPS challenge.
-
Cytokine Analysis: The levels of circulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or serum are measured by ELISA or other immunoassays.
-
Data Analysis: The dose-dependent reduction in cytokine levels is analyzed to determine the in vivo efficacy of the inhibitor.
Visualizing Key Processes
To better understand the context of IRAK-4 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: The IRAK-4 signaling pathway initiated by TLR/IL-1R activation.
Caption: A general experimental workflow for validating an IRAK-4 inhibitor.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Zimlovisertib | IRAK | TargetMol [targetmol.com]
- 12. BMS-986126 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 17. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
A Comparative Guide to IRAK-4 Protein Kinase Inhibitors: Evaluating "IRAK-4 Protein Kinase Inhibitor 2" Against Other Selective Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "IRAK-4 protein kinase inhibitor 2" with other selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical mediator in innate immune signaling pathways. The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to IRAK-4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in initiating inflammatory responses has made it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. The development of small molecule inhibitors targeting IRAK-4 has been an area of intense research, leading to a variety of compounds with different potency and selectivity profiles.
Overview of "this compound"
"this compound" (CAS 301675-24-1) is a known inhibitor of IRAK-4 with a reported half-maximal inhibitory concentration (IC50) of 4 µM.[1][2] It has also been shown to inhibit IRAK-1 with an IC50 of less than 10 µM.[3] While this compound serves as a tool for in vitro studies of IRAK-4 signaling, a new generation of highly potent and selective IRAK-4 inhibitors has since emerged, demonstrating significantly lower IC50 values in the nanomolar range.
Comparative Analysis of IRAK-4 Inhibitors
Biochemical Potency
The biochemical IC50 value represents the concentration of an inhibitor required to reduce the activity of the isolated enzyme by 50%.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | IRAK-4, IRAK-1 | 4000 (IRAK-4), <10000 (IRAK-1) | [1][2][3] |
| Zimlovisertib (PF-06650833) | IRAK-4 | 0.2 - 1 | [4][5] |
| Zabedosertib (BAY1834845) | IRAK-4 | 3.55 - 8 | [4][6] |
| Emavusertib (B3028269) (CA-4948) | IRAK-4/FLT3 | Potent IRAK-4 inhibitor | [7][8] |
| BMS-986126 | IRAK-4 | 5.3 | [5] |
| HG-12-6 | Unphosphorylated IRAK-4 | 165.1 | [5][9] |
| KT-474 (PROTAC Degrader) | IRAK-4 Degrader | DC50 = 0.88 (PBMCs) | [10] |
Cellular Activity
Cellular assays measure the ability of an inhibitor to modulate IRAK-4 signaling within a cellular context, often by quantifying the inhibition of downstream events like cytokine production.
| Inhibitor | Cell Type | Assay | Potency | Reference(s) |
| Zimlovisertib (PF-06650833) | Human PBMCs | LPS/R848-induced IL-6 | Potent inhibition | [4] |
| Zabedosertib (BAY1834845) | Human PBMCs | LPS-induced cytokine release | Effective inhibition | [6] |
| Emavusertib (CA-4948) | ABC-DLBCL cell lines | Inhibition of proliferation | Potent inhibition | |
| KT-474 (PROTAC Degrader) | Human PBMCs | LPS/R848-induced IL-6 | IC50 = 1.7 µM | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the IRAK-4 signaling pathway and a general workflow for evaluating IRAK-4 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. immunoportal.com [immunoportal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide: Selective IRAK-4 Inhibition Versus Dual IRAK-1/4 Inhibition in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor, designated as IRAK-4 inhibitor 2, with several dual IRAK-1/4 inhibitors. The information presented herein is supported by experimental data from publicly available research to aid in the evaluation of these therapeutic strategies for inflammatory diseases and hematologic malignancies.
Introduction to IRAK-1 and IRAK-4 Signaling
IRAK-1 and IRAK-4 are serine/threonine kinases that play crucial roles in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon receptor activation, the adaptor protein MyD88 recruits IRAK-4, which then phosphorylates and activates IRAK-1.[1] This initiates a downstream signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2] Given their pivotal role in inflammation, both IRAK-1 and IRAK-4 are attractive therapeutic targets. While IRAK-4 is considered the master regulator of this pathway, the rationale for dual inhibition stems from findings that IRAK-1 may have compensatory or non-redundant functions, particularly in certain cancers.[3][4]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of IRAK-4 inhibitor 2 and representative dual IRAK-1/4 inhibitors against their target kinases.
Table 1: Biochemical Potency of a Selective IRAK-4 Inhibitor
| Compound | Target | IC50 |
| IRAK-4 protein kinase inhibitor 2 | IRAK-4 | 4 µM[5][6] |
| IRAK-1 | <10 µM[5] |
Table 2: Biochemical Potency of Dual IRAK-1/4 Inhibitors
| Compound | Target | IC50 |
| KME-2780 | IRAK-4 | 0.5 nM[7] |
| IRAK-1 | 19 nM[7] | |
| IRAK-1-4 Inhibitor I | IRAK-4 | 0.2 µM[8] |
| IRAK-1 | 0.3 µM[8] | |
| HS-243 | IRAK-4 | 20 nM[9][10] |
| IRAK-1 | 24 nM[9][10] |
Signaling Pathway and Inhibition Logic
The following diagram illustrates the TLR/IL-1R signaling pathway and the points of intervention for selective and dual inhibitors.
Comparative Experimental Data
In Vitro: Inhibition of Cytokine Release
Studies have shown that both selective IRAK-4 and dual IRAK-1/4 inhibitors can effectively block the release of pro-inflammatory cytokines from immune cells stimulated with TLR agonists like lipopolysaccharide (LPS). For instance, preclinical studies with the dual inhibitor R835 demonstrated complete suppression of inflammatory cytokines.[11] Similarly, selective IRAK-4 inhibitors like CA-4948 have been shown to suppress TNF-α and IL-1β expression in the THP-1 monocytic cell line.[12] However, in some contexts, particularly in certain cancer cell lines, dual inhibition of IRAK-1 and IRAK-4 is required for complete suppression of NF-κB signaling.[3]
In Vivo: Models of Inflammatory Disease
In animal models of inflammatory diseases such as collagen-induced arthritis (CIA), both selective and dual inhibitors have shown efficacy. Treatment with the selective IRAK-4 inhibitor CA-4948 resulted in a significant reduction in arthritis severity in a CIA mouse model.[12] Similarly, dual IRAK-1/4 inhibitors have demonstrated activity in multiple animal models of inflammatory diseases.[11] The choice between a selective or dual inhibitor may depend on the specific disease context and the relative contributions of IRAK-1 and IRAK-4 to the pathology.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol provides a general workflow for determining the IC50 of an inhibitor against IRAK-1 or IRAK-4.
Detailed Steps:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., IRAK-4 inhibitor 2 or a dual inhibitor) in an appropriate solvent like DMSO.
-
Reaction Mixture: In a microplate, add the kinase (recombinant human IRAK-1 or IRAK-4), a suitable substrate (e.g., myelin basic protein), and assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and use a detection reagent (e.g., ADP-Glo™) to measure the amount of product formed, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value.
Cellular Assay: LPS-Induced Cytokine Release in PBMCs
This protocol outlines the steps to measure the inhibitory effect of compounds on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[1]
-
Cell Plating: Plate the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI medium.[13]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for 1 hour.[2]
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce cytokine production.[2]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine release at each inhibitor concentration and determine the IC50 value.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes a common model for evaluating the efficacy of anti-inflammatory compounds in vivo.
Detailed Steps:
-
Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize DBA/1 mice at the base of the tail.[14]
-
Booster: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Disease Monitoring: Monitor the mice daily for the onset and severity of arthritis, using a clinical scoring system based on paw swelling and erythema.
-
Treatment: Once arthritis is established, randomize the mice into treatment and vehicle control groups. Administer the inhibitor (e.g., formulated for oral gavage) daily.
-
Assessment: Continue to monitor clinical scores and paw thickness throughout the study. At the end of the study, collect tissues for histological analysis of joint inflammation and damage.
-
Data Analysis: Compare the clinical scores, paw thickness, and histology scores between the treated and vehicle groups to determine the efficacy of the inhibitor.
Conclusion
Both selective IRAK-4 inhibitors and dual IRAK-1/4 inhibitors demonstrate significant potential in modulating inflammatory responses. "IRAK-4 inhibitor 2" shows selectivity for IRAK-4, albeit with some activity against IRAK-1 at higher concentrations. Dual inhibitors, by targeting both key kinases in the pathway, may offer a more comprehensive blockade of signaling, which could be advantageous in specific disease contexts such as certain hematologic malignancies where IRAK-1 plays a compensatory role. The choice of therapeutic strategy will likely depend on the specific indication, the desired level of pathway inhibition, and the safety profile of the compound. Further direct comparative studies are warranted to fully elucidate the relative merits of these two approaches in various disease models.
References
- 1. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EULAR Abstract Archive [scientific.sparx-ip.net]
- 12. Proinflammatory cytokine release assay [bio-protocol.org]
- 13. chondrex.com [chondrex.com]
- 14. benchchem.com [benchchem.com]
Kinase Selectivity Profile of IRAK-4 Protein Kinase Inhibitor 2: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the kinase selectivity profile of IRAK-4 protein kinase inhibitor 2 against other notable IRAK-4 inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK-4 activity has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention. The development of potent and selective IRAK-4 inhibitors is a major focus in drug discovery.
Introduction to this compound
This compound is a commercially available compound used in preclinical research to probe the function of IRAK-4. It is a potent inhibitor of IRAK-4 with a reported half-maximal inhibitory concentration (IC50) of 4 μM.
Comparative Analysis of IRAK-4 Inhibitor Potency
To provide context for the activity of this compound, the following table compares its potency with several other well-characterized IRAK-4 inhibitors, including some that have entered clinical development.
| Inhibitor | IRAK-4 IC50 | Reference(s) |
| This compound | 4000 nM (4 µM) | [1] |
| PF-06650833 (Zimlovisertib) | 0.52 nM | [2] |
| BAY 1834845 (Zabedosertib) | 3.55 nM | [3] |
| BMS-986126 | 5.3 nM | [4] |
| Emavusertib (CA-4948) | < 50 nM | [5] |
| HS-243 | 20 nM | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the IRAK-4 enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
As the data illustrates, this compound is significantly less potent than other listed inhibitors, with an IC50 value in the micromolar range, whereas clinical candidates and advanced research compounds exhibit nanomolar to sub-nanomolar potency.
Kinase Selectivity: A Critical Parameter
A crucial aspect of a kinase inhibitor's utility and safety profile is its selectivity – its ability to inhibit the intended target kinase without affecting other kinases in the human kinome. Off-target inhibition can lead to unforeseen side effects. Kinase selectivity is often assessed using broad screening panels, such as the KINOMEscan™ platform.
While a comprehensive kinase selectivity profile for this compound is not publicly available, the selectivity of other potent IRAK-4 inhibitors has been extensively characterized. For example, PF-06650833 has been shown to be highly selective for IRAK-4. In a screen against a panel of over 200 kinases, PF-06650833 was found to be approximately 7,000 times more selective for IRAK-4 than for the closely related kinase IRAK-1[2]. Similarly, BMS-986126 demonstrated over 100-fold selectivity for IRAK-4 when tested against a panel of 214 kinases[4].
The following table summarizes the selectivity of PF-06650833 against a selection of kinases.
| Kinase | % Inhibition at 1 µM PF-06650833 |
| IRAK4 | 100 |
| IRAK1 | < 50 |
| FLT3 | < 10 |
| JAK1 | < 10 |
| JAK2 | < 10 |
| JAK3 | < 10 |
| TYK2 | < 10 |
| LCK | < 10 |
| SRC | < 10 |
| SYK | < 10 |
Data adapted from publicly available information on PF-06650833 selectivity panels.
Given its lower potency, it is plausible that this compound may exhibit a less favorable selectivity profile compared to these highly optimized compounds. Researchers should exercise caution and may need to empirically determine its off-target effects in their experimental systems.
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function and how their selectivity is determined, the following diagrams illustrate the IRAK-4 signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Figure 1. Simplified IRAK-4 signaling pathway leading to an inflammatory response.
Figure 2. Experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols
Kinase Selectivity Profiling (Representative Protocol based on KINOMEscan™)
The KINOMEscan™ technology platform is a widely used method for assessing kinase inhibitor selectivity. The assay is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases.
Principle: Kinases are expressed as fusions with a DNA tag. An immobilized, active-site directed ligand is bound to a solid support. The tagged kinase is incubated with the immobilized ligand and the test inhibitor. If the test inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag.
Materials:
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
KINOMEscan™ panel of kinases (e.g., scanMAX™ panel from Eurofins DiscoverX).
-
Assay plates with immobilized ligand.
-
Assay buffers and reagents provided by the service provider.
-
qPCR instrument and reagents.
Procedure:
-
Compound Preparation: The test inhibitor is serially diluted to the desired concentrations in DMSO.
-
Assay Reaction: The tagged kinases are incubated with the immobilized ligand and the test inhibitor at various concentrations in the assay plates. A DMSO control (vehicle) is included for each kinase.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified by qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test inhibitor is compared to the amount bound in the presence of the DMSO control. The results are typically expressed as percent of control (%Ctrl) or percent inhibition. For potent inhibitors, a dissociation constant (Kd) can be determined by running an 11-point dose-response curve.
Selectivity Score (S-score): A common metric for quantifying selectivity is the S-score. It is calculated by dividing the number of kinases that bind the compound with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Confirming On-Target Effects of IRAK-4 Inhibitor 2: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] Upon activation, IRAK-4 initiates a signaling cascade involving MyD88, IRAK-1, and TRAF6, which ultimately leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines.[1][5][6] Given its pivotal role in innate immunity, IRAK-4 is a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[4][7][8]
The development of small molecule inhibitors, such as IRAK-4 inhibitor 2, requires rigorous validation to ensure that their biological effects are a direct consequence of engaging the intended target. Genetic methods are the gold standard for such validation, as they can mimic the effect of a highly specific inhibitor by reducing or eliminating the target protein or its activity. This guide compares three primary genetic approaches—siRNA/shRNA knockdown, CRISPR-Cas9 knockout, and the use of kinase-dead mutants—for confirming the on-target effects of IRAK-4 inhibitor 2.
Comparison of Genetic Validation Strategies
Genetic approaches provide a powerful means to validate drug targets by phenocopying the effects of a specific inhibitor. The choice of method depends on the experimental goals, required duration of the effect, and the specific questions being addressed.
| Feature | siRNA/shRNA Knockdown | CRISPR-Cas9 Knockout | Kinase-Dead (KD) Mutant |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[9][10] | Permanent gene disruption through targeted DNA double-strand breaks.[11][12] | Expression of a catalytically inactive protein, competing with the wild-type protein or replacing it (knock-in).[2][3][13] |
| Effect | Transient reduction of protein expression. | Permanent loss of protein expression. | Distinguishes between kinase activity and scaffolding functions.[2][3] |
| Specificity | Can have off-target effects by silencing unintended mRNAs. | Highly specific, but potential for off-target DNA cleavage exists. | Highly specific to the target protein's catalytic function. |
| Application | Rapid validation in cell culture; suitable for high-throughput screening.[14] | Generating stable knockout cell lines or animal models for in-depth studies.[12] | Elucidating the specific role of kinase activity versus non-catalytic functions in signaling.[2][13] |
| Key Advantage | Technically straightforward and quick to implement. | Provides a complete loss-of-function phenotype. | Isolates the effect of enzymatic inhibition from protein scaffolding.[4][6] |
| Limitation | Incomplete knockdown can lead to ambiguous results. | Can be lethal if the target gene is essential for cell survival. | Does not eliminate the protein, which may still have scaffolding functions. |
Quantitative Data Summary
The following tables summarize experimental data demonstrating how both genetic modification of IRAK-4 and pharmacological inhibition produce similar downstream effects, thereby validating the on-target action of the inhibitors.
Table 1: Effect of IRAK-4 Genetic Silencing on Downstream Signaling
| Cell Type | Genetic Method | Target Pathway/Molecule | Observed Effect | Reference |
| Human Osteoblast-like MG63 cells | IRAK-4 siRNA | p-JNK1/2 | 62% reduction | [14] |
| Human Osteoblast-like MG63 cells | IRAK-4 siRNA | p-ERK1/2 | 64% reduction | [14] |
| Human Osteoblast-like MG63 cells | IRAK-4 siRNA | p-p38 MAPK | 68% reduction | [14] |
| Human Macrophages | IRAK-4 siRNA | Spike protein-induced IL-6, TNFα | Significant reduction | [15] |
| Murine Embryonic Fibroblasts | Kinase-Dead (KD) Knock-in | IL-1β-induced NF-κB, JNK, p38 activation | Severely impaired | [2][3] |
| Murine Macrophages | Kinase-Dead (KD) Knock-in | LPS-induced JNK, p38 activation | Affected | [2][3] |
Table 2: Effect of Pharmacological IRAK-4 Inhibition
| Inhibitor | Assay System | Ligand/Stimulus | Measured Endpoint | Potency / Effect | Reference |
| IRAK-4 inhibitor 2 | Enzyme Activity Assay | - | IRAK-4 Kinase Activity | IC50 = 4 µM | [16] |
| BAY1834845 (Zabedosertib) | Human Whole Blood | LPS | TNF-α, IL-6 release | ≥80% suppression | [17] |
| BAY1830839 | Human Whole Blood | LPS | TNF-α, IL-6 release | ≥80% suppression | [17] |
| BAY1834845 | THP-1 cells | LPS | TNF-α release | IC50 = 2.3 µM | [8] |
| IRAK1/4 Inhibitor | Mouse Model | Chronic Ethanol | Liver Injury, Inflammation, Steatosis | Abrogated | [18] |
The data consistently show that both reducing IRAK-4 expression/activity through genetic means and blocking it with a chemical inhibitor lead to a significant reduction in downstream inflammatory signaling and cytokine production. This "phenocopying" provides strong evidence that the inhibitor's effects are on-target.
Visualizations: Pathways and Workflows
IRAK-4 Signaling Pathway
The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling cascade.
Caption: IRAK-4 signaling cascade initiated by TLR/IL-1R activation.
Genetic Validation Workflow
This workflow outlines the process of using genetic methods to confirm that an inhibitor's action is mediated through the target protein.
References
- 1. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and natural infections in MyD88‐ and IRAK‐4‐deficient mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
- 12. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. e-century.us [e-century.us]
- 15. Inhibition of IRAK4 dysregulates SARS-CoV-2 spike protein-induced macrophage inflammatory and glycolytic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IRAK-4 Inhibitors: Zimlovisertib vs. IRAK-4 Protein Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two IRAK-4 Kinase Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that serves as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has made it a key therapeutic target for a range of inflammatory and autoimmune diseases. This guide provides a detailed comparative analysis of two small molecule inhibitors of IRAK-4: Zimlovisertib (PF-06650833), a compound that has undergone clinical investigation, and IRAK-4 Protein Kinase Inhibitor 2, a commercially available inhibitor for research purposes.
Executive Summary
Zimlovisertib is a potent and selective, orally active inhibitor of IRAK-4 with extensive preclinical and clinical data available. It has demonstrated efficacy in various cellular and in vivo models of inflammation and has been evaluated in Phase 2 clinical trials for conditions such as rheumatoid arthritis and hidradenitis suppurativa.[1] In contrast, this compound is a potent inhibitor of IRAK-4, but publicly available data regarding its selectivity, pharmacokinetic properties, and in vivo efficacy is limited. This guide aims to present the available data for both compounds in a structured format to facilitate an objective comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Zimlovisertib and this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Zimlovisertib (PF-06650833) | This compound |
| IRAK-4 IC50 | 0.2 nM (Biochemical Assay)[2][3] | 4 µM[4][5] |
| 2.4 nM (Human PBMC Assay)[2][3] | ||
| Selectivity | At 200 nM, ~100% inhibition of IRAK-4. Also showed >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 against a panel of 278 kinases.[2][6] | Also inhibits IRAK-1 with an IC50 of <10 µM.[5] Further selectivity data is not readily available. |
| hERG Inhibition | 25% inhibition at 100 µM[2][3] | Data Not Available |
| CYP450 Inhibition | <5% inhibition of CYPs 1A2, 2C8, 2C9, 2D6, and 3A4 at 3 µM[2] | Data Not Available |
Table 2: Pharmacokinetic Properties
| Parameter | Zimlovisertib (PF-06650833) | This compound |
| Oral Bioavailability | 17.4% in humans (300 mg dose)[6][7] | Data Not Available |
| Absorption | Rapidly absorbed following oral administration in humans, with an estimated fraction absorbed of 44%.[7][8] | Data Not Available |
| Distribution | Data Not Available | Data Not Available |
| Metabolism | Data Not Available | Data Not Available |
| Excretion | Primarily fecal excretion of unabsorbed, unchanged drug.[8] | Data Not Available |
Table 3: Preclinical In Vivo Efficacy
| Animal Model | Zimlovisertib (PF-06650833) | This compound |
| Rat Collagen-Induced Arthritis (CIA) | Protected rats from CIA and reduced paw volume at 3 mg/kg twice daily.[6] | Data Not Available |
| Mouse Lupus Models (Pristane-Induced and MRL/lpr) | Reduced circulating autoantibody levels.[6] | Data Not Available |
| Rat LPS-Induced TNF-α Model | Dose-dependent inhibition of LPS-induced TNF-α.[2][6] | Data Not Available |
Mechanism of Action: Targeting the Myddosome Signaling Complex
Zimlovisertib exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK-4.[9] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, leading to the formation of a signaling complex known as the Myddosome.[9] IRAK-4 is a crucial component of this complex and, upon activation, phosphorylates IRAK-1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β. By inhibiting IRAK-4, Zimlovisertib effectively blocks this signaling cascade at a critical upstream point, thereby preventing the production of key inflammatory mediators.[9]
Experimental Protocols
The following section details generalized methodologies for the evaluation of IRAK-4 inhibitors like Zimlovisertib and this compound.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of IRAK-4 and the inhibitory potential of the compounds.
-
Reagent Preparation : Prepare solutions of recombinant human IRAK-4, a suitable kinase substrate (e.g., myelin basic protein), ATP, and serial dilutions of the test inhibitors.
-
Reaction Setup : In a 384-well plate, add the IRAK-4 enzyme to wells containing the serially diluted inhibitors or vehicle control.
-
Initiation : Start the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection : Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.
-
Data Analysis : The luminescent signal, which is proportional to IRAK-4 activity, is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assay (e.g., Cytokine Release in Human PBMCs)
This assay assesses the ability of the inhibitors to block IRAK-4 signaling in a cellular context.
-
Cell Culture : Isolate human peripheral blood mononuclear cells (PBMCs) and plate them in a 96-well plate.
-
Inhibitor Treatment : Pre-treat the cells with various concentrations of the IRAK-4 inhibitors or vehicle control for 1-2 hours.
-
Stimulation : Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to activate the IRAK-4 pathway.
-
Incubation : Incubate the cells for 18-24 hours to allow for cytokine production and secretion.
-
Cytokine Measurement : Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex bead-based assay.
-
Data Analysis : Calculate the percent inhibition of cytokine release for each inhibitor concentration and determine the cellular IC50 value.
In Vivo Efficacy Model (e.g., Rat Collagen-Induced Arthritis - CIA)
This model evaluates the therapeutic potential of the inhibitors in a preclinical model of rheumatoid arthritis.
-
Induction of Arthritis : Induce arthritis in rats by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
Treatment : Once arthritis is established, administer the IRAK-4 inhibitors or vehicle control to the rats orally, typically twice daily.
-
Clinical Assessment : Monitor the severity of arthritis daily by measuring paw volume and assigning a clinical score based on erythema and swelling.
-
Endpoint Analysis : At the end of the study, collect serum to measure inflammatory biomarkers and joint tissues for histopathological analysis to assess inflammation and joint damage.
-
Data Analysis : Compare the clinical scores, paw volumes, and histological parameters between the treated and vehicle control groups to determine the in vivo efficacy of the inhibitors.
Conclusion
This comparative analysis highlights the significant difference in the amount of available data between Zimlovisertib and this compound. Zimlovisertib has a well-documented preclinical profile, demonstrating potent inhibition of IRAK-4 in both biochemical and cellular assays, and efficacy in animal models of inflammatory diseases.[2][6] Its pharmacokinetic properties in humans have also been characterized.[7][8] In contrast, this compound is a useful tool for in vitro research with a known potent inhibitory activity against IRAK-4, but lacks comprehensive public data on its selectivity, cellular activity, and in vivo properties.[4][5]
For researchers in drug development, Zimlovisertib serves as a benchmark for a clinically investigated IRAK-4 inhibitor. The experimental protocols provided offer a framework for the evaluation and comparison of novel IRAK-4 inhibitors. Further studies on compounds like this compound would be necessary to fully understand their therapeutic potential and how they compare to more advanced candidates like Zimlovisertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of IRAK-4 Protein Kinase Inhibitor 2 and Alternative Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IRAK-4 protein kinase inhibitor 2 with other notable IRAK-4 inhibitors and degraders. The data presented is intended to assist researchers in making informed decisions for their studies in inflammation, immunology, and oncology.
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Its pivotal role in initiating and amplifying inflammatory responses has made it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2][3] This guide focuses on "this compound" and compares its performance with other well-characterized inhibitors and a targeted protein degrader.
Performance Comparison of IRAK-4 Modulators
The following tables summarize the in vitro potency of this compound and its alternatives. The data is compiled from various sources to provide a clear, quantitative comparison.
Table 1: Biochemical Potency of IRAK-4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | IRAK-4 | Not Specified | 4000[2][4][5][6][7] |
| This compound | IRAK-1 | Not Specified | <10000[2] |
| Zimlovisertib (PF-06650833) | IRAK-4 | Biochemical | 0.2[8][9] |
| Zimlovisertib (PF-06650833) | IRAK-4 | Cell-based | 0.2[4][8] |
| Zimlovisertib (PF-06650833) | IRAK-4 | PBMC Assay | 2.4[4][8] |
| Zabedosertib (BAY 1834845) | IRAK-4 | Biochemical | 3.55[4][10] |
| Emavusertib (B3028269) (CA-4948) | IRAK-4 | FRET Kinase Assay | 57[11] |
| Emavusertib (CA-4948) | IRAK-4 | Biochemical | 31.7[3] |
| IRAK4-IN-4 | IRAK-4 | Biochemical | 2.8[4] |
| IRAK4-IN-1 | IRAK-4 | Biochemical | 7[12] |
| IRAK inhibitor 6 | IRAK-4 | Biochemical | 160[12] |
| IRAK-1/4 Inhibitor I | IRAK-4 | Biochemical | 200[12] |
| IRAK-1/4 Inhibitor I | IRAK-1 | Biochemical | 300[12] |
Table 2: Potency of IRAK-4 Degrader
| Compound | Target | Assay Type | DC50 (nM) | Dmax (%) |
| KT-474 | IRAK-4 | Cellular (in vitro) | 2 | Not Specified |
| KT-474 | IRAK-4 | Human PBMCs | 2.1 | Not Specified |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the IRAK-4 signaling pathway and a general experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of IRAK-4 inhibitors.
LanthaScreen® Eu Kinase Binding Assay
This assay is designed to measure the binding affinity of inhibitors to IRAK-4.
-
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.[1]
-
Materials:
-
Recombinant IRAK-4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds (including this compound)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Prepare a 3X kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 3X tracer solution in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
-
TNF-α Release Assay in THP-1 Cells
This cellular assay measures the functional effect of IRAK-4 inhibition on the production of the pro-inflammatory cytokine TNF-α.
-
Principle: THP-1 cells, a human monocytic cell line, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the secretion of TNF-α. The amount of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (including this compound)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 4.8 x 10^4 cells/well in 200 µL of culture medium.[13]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (final concentration of 1 µg/mL).[13][14]
-
Incubate the plate for 17 hours at 37°C in a humidified CO2 incubator.[13]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
-
IRAK-4 Kinase Activity Assay (ADP-Glo™)
This biochemical assay measures the kinase activity of IRAK-4 by quantifying the amount of ADP produced.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[15]
-
Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
Test compounds
-
IRAK4 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[15]
-
ADP-Glo™ Kinase Assay kit
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle (5% DMSO).[15]
-
Add 2 µL of a mixture containing the IRAK-4 enzyme and the substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.[15]
-
Incubate at room temperature for 60 minutes.[15]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Conclusion
This guide provides a comparative overview of this compound and other modulators targeting IRAK-4. The presented data and protocols offer a valuable resource for researchers investigating the role of IRAK-4 in health and disease. The choice of an appropriate inhibitor will depend on the specific requirements of the experimental setup, including the desired potency, selectivity, and mechanism of action. While "this compound" shows moderate potency, other compounds like Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845) exhibit significantly higher biochemical and cellular activities. Furthermore, the emergence of targeted protein degraders like KT-474 offers an alternative therapeutic modality by not only inhibiting kinase activity but also removing the entire protein scaffold. Researchers are encouraged to consider these factors when selecting a tool compound for their studies.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emavusertib (CA-4948) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. immunoportal.com [immunoportal.com]
- 7. This compound - LabNet Biotecnica [labnet.es]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 15. promega.jp [promega.jp]
In Vivo Validation of IRAK-4 Inhibition: A Comparative Analysis of "IRAK-4 Protein Kinase Inhibitor 2" and Other Key Modulators
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo validation of "IRAK-4 protein kinase inhibitor 2" against other notable IRAK-4 inhibitors. This document synthesizes available data to facilitate an objective comparison of their performance, supported by experimental details.
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2] It acts as a key mediator downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), leading to the activation of transcription factors like NF-κB and MAPK, which in turn drive the production of pro-inflammatory cytokines.[3][4] Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[3][5]
This guide focuses on "this compound" and provides a comparative analysis with two other well-characterized IRAK-4 modulators: PF-06650833, a conventional kinase inhibitor, and KT-474, a proteolysis-targeting chimera (PROTAC) that induces IRAK-4 degradation.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the three IRAK-4 inhibitors, highlighting their distinct mechanisms and potencies.
| Inhibitor/Degrader | Target | Mechanism of Action | In Vitro Potency | In Vivo Models |
| This compound | IRAK-4, IRAK-1 | Inhibition of kinase activity | IRAK-4 IC50: 4 µM, IRAK-1 IC50: <10 µM[6][7] | Data not publicly available |
| PF-06650833 | IRAK-4 | Inhibition of kinase activity | IRAK-4 IC50: 0.52 nM[8] | Pristane-induced and MRL/lpr murine models of lupus, Rat collagen-induced arthritis (CIA)[9][10] |
| KT-474 | IRAK-4 | PROTAC-mediated degradation | DC50: 0.88 nM (THP-1 cells)[11] | Mouse LPS model of acute inflammation[11] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams illustrate the IRAK-4 signaling pathway, a general workflow for in vivo validation of an IRAK-4 inhibitor, and the comparative logic of the inhibitors discussed.
Caption: Simplified IRAK-4 Signaling Pathway.
References
- 1. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 10. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to the Immunomodulatory Effects of IRAK-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response.[1][2] Dysregulation of IRAK-4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[3] This guide provides a comparative analysis of the immunomodulatory effects of four prominent IRAK-4 inhibitors: Zimlovisertib (PF-06650833), Emavusertib (CA-4948), Zabedosertib (B3324631) (BAY 1834845), and BAY 1830839, based on publicly available preclinical and clinical data.
IRAK-4 Signaling Pathway
IRAK-4 is a central node in the TLR/IL-1R signaling cascade. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK-4.[4] Activated IRAK-4 then phosphorylates IRAK-1, initiating a downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways, ultimately resulting in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][5]
Quantitative Comparison of IRAK-4 Inhibitors
The following tables summarize the available quantitative data for the selected IRAK-4 inhibitors. It is important to note that the data are compiled from different studies and the experimental conditions may vary.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| Zimlovisertib (PF-06650833) | IRAK-4 | 0.2 - 0.52 | ~7,000-fold more selective for IRAK-4 than IRAK-1.[6] |
| Emavusertib (CA-4948) | IRAK-4 | 57 | Over 500-fold more selective for IRAK-4 compared to IRAK-1.[7] Also inhibits FLT3. |
| Zabedosertib (BAY 1834845) | IRAK-4 | 3.55 | Data from a head-to-head in vitro kinase assay with PF-06650833.[8] |
| BAY 1830839 | IRAK-4 | Not explicitly stated | Compared in functional assays with BAY 1834845. |
Table 2: In Vitro Immunomodulatory Effects
| Inhibitor | Cell Type | Stimulus | Cytokine Inhibition | IC50 (nM) |
| Zimlovisertib (PF-06650833) | Human PBMCs | R848 (TLR7/8 agonist) | TNF | 2.4 |
| Human Whole Blood | R848 | TNF | 8.8 | |
| Emavusertib (CA-4948) | THP-1 cells | TLR ligands | TNF-α, IL-1β, IL-6, IL-8 | <250 |
| Zabedosertib (BAY 1834845) | Human Whole Blood | LPS (TLR4 agonist) | IL-1β, TNF-α, IL-6, IL-8 | ~50-80% reduction |
| Human Whole Blood | R848 | IL-1β, TNF-α, IL-6, IFN-γ | ~80-95% reduction | |
| BAY 1830839 | Human Whole Blood | LPS (TLR4 agonist) | IL-1β, TNF-α, IL-6, IL-8 | ~50-80% reduction (slightly higher than BAY 1834845) |
| Human Whole Blood | R848 | IL-1β, TNF-α, IL-6, IFN-γ | Stronger suppression than BAY 1834845 |
Table 3: In Vivo Immunomodulatory Effects
| Inhibitor | Animal Model/Study | Key Findings |
| Zimlovisertib (PF-06650833) | Rat Collagen-Induced Arthritis (CIA) | Protected rats from CIA.[9][10] |
| Mouse Lupus Models (pristane-induced and MRL/lpr) | Reduced circulating autoantibody levels.[9][10] | |
| Phase 1 Clinical Trial (Healthy Volunteers) | Reduced whole blood interferon (IFN) gene signature expression.[9] | |
| Emavusertib (CA-4948) | Mouse Xenograft Models (with MyD88 mutations) | Demonstrated anti-tumor activity.[7] |
| Zabedosertib (BAY 1834845) | Human LPS Challenge Study | Significantly suppressed serum TNF-α and IL-6 responses (≥80% suppression vs. placebo).[11][12] |
| Human Imiquimod-induced skin inflammation | Significantly reduced skin perfusion and erythema.[11][12] | |
| BAY 1830839 | Human LPS Challenge Study | Significantly suppressed serum TNF-α and IL-6 responses (≥80% suppression vs. placebo).[11][12] |
| Human Imiquimod-induced skin inflammation | Significantly reduced erythema.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Workflow for In Vitro Cytokine Release Assay
1. In Vitro Cytokine Release Assay (THP-1 cells)
This protocol is a general guideline for assessing the effect of IRAK-4 inhibitors on cytokine production in a human monocytic cell line.
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[13]
-
Seed THP-1 cells in 96-well plates at a density of 1 x 10⁵ cells/well.
-
Differentiate the cells into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50 ng/mL for 48 hours.[14]
-
After incubation, remove the PMA-containing medium and wash the adherent cells with sterile phosphate-buffered saline (PBS).[13]
-
-
Inhibitor Treatment and Stimulation:
-
Prepare stock solutions of the IRAK-4 inhibitors in dimethyl sulfoxide (B87167) (DMSO).
-
Pre-incubate the differentiated THP-1 cells with various concentrations of the IRAK-4 inhibitor or vehicle (DMSO) for 1-2 hours. The final DMSO concentration should not exceed 0.1%.[13]
-
Stimulate the cells with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL to 1 µg/mL) or R848 (e.g., 1 µg/mL) for a specified period (e.g., 6 to 24 hours).
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration compared to the vehicle-treated, stimulated control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
2. In Vivo Collagen-Induced Arthritis (CIA) Model in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis.[15]
-
Induction of Arthritis:
-
Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).
-
On day 0, immunize male Lewis or Dark Agouti rats with an intradermal injection of the collagen/CFA emulsion at the base of the tail.[16]
-
On day 7, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[16]
-
-
Inhibitor Treatment:
-
Following the onset of arthritis (typically around day 10-14), randomly assign the animals to treatment groups.
-
Administer the IRAK-4 inhibitor or vehicle control orally once or twice daily for a specified duration (e.g., 14-21 days).
-
-
Disease Assessment:
-
Monitor the severity of arthritis daily or every other day by measuring clinical scores based on the degree of inflammation (erythema and swelling) in each paw (e.g., on a scale of 0-4 per paw, for a maximum score of 16).[16]
-
Measure paw volume using a plethysmometer.
-
At the end of the study, collect blood for analysis of inflammatory biomarkers and autoantibodies.
-
Collect joints for histopathological analysis to assess inflammation, cartilage erosion, and bone resorption.[15]
-
3. Human LPS Challenge Study
This study design is used to assess the in vivo immunomodulatory effects of drugs in a controlled setting.
-
Study Population:
-
Enroll healthy adult volunteers.
-
-
Treatment Regimen:
-
LPS Challenge:
-
Pharmacodynamic Assessments:
-
Collect blood samples at multiple time points before and after the LPS challenge.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and other inflammatory markers (e.g., C-reactive protein) in the plasma or serum.
-
Monitor clinical signs and symptoms of inflammation (e.g., body temperature, heart rate, blood pressure).
-
Conclusion
The IRAK-4 inhibitors discussed in this guide demonstrate potent immunomodulatory effects by targeting a key node in the innate immune signaling pathway. Zimlovisertib (PF-06650833) and the Bayer compounds (Zabedosertib and BAY 1830839) have shown promising results in both preclinical models of autoimmune diseases and in human clinical trials, effectively reducing inflammatory responses. Emavusertib (CA-4948) also displays significant in vitro activity. The choice of a specific IRAK-4 inhibitor for further research or clinical development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and performance in relevant disease models. The experimental protocols provided herein offer a framework for conducting such comparative studies.
References
- 1. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 10. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. [vivo.weill.cornell.edu]
- 11. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 15. criver.com [criver.com]
- 16. chondrex.com [chondrex.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for IRAK-4 Protein Kinase Inhibitor 2
For laboratory professionals engaged in drug discovery and development, the safe handling and disposal of potent, biologically active molecules like IRAK-4 protein kinase inhibitor 2 are of paramount importance. Adherence to established disposal protocols is critical not only for personnel safety but also for environmental protection. This guide provides a comprehensive operational plan for the proper disposal of this compound, ensuring that your research is conducted with the highest standards of safety and responsibility.
The core principle for disposing of this compound is to treat all associated waste as hazardous chemical waste .[1] Due to the compound's biological activity and the potential for uncharacterized long-term health and environmental effects, a conservative approach is essential. Never dispose of this chemical or its containers in regular trash or down the drain.[2][3][4]
Waste Segregation and Containment
Proper segregation of waste is the first step in a compliant disposal process. All materials that have come into contact with this compound must be segregated from general laboratory waste.
Table 1: Waste Stream Management for this compound
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired powder, contaminated gloves, weigh boats, pipette tips, absorbent pads, and other disposable labware.[3][5][6] | A dedicated, sealable plastic bag or container, placed within a larger, designated hazardous chemical waste container.[3][6] |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO), and initial solvent rinses of contaminated glassware.[5][7] | A dedicated, leak-proof, and chemically resistant container (e.g., high-density polyethylene (B3416737) bottle) clearly labeled for hazardous liquid waste.[3][7] |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound.[5][6] | A designated, puncture-proof sharps container for hazardous chemical waste.[5][6] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for the safe collection, storage, and disposal of waste generated from research activities involving this compound.
Step 1: Waste Collection and Labeling
-
Solid Waste Collection : Place all solid materials contaminated with the inhibitor into a dedicated hazardous waste bag or container.[4] Securely seal the container to prevent leakage.[4]
-
Liquid Waste Collection : Carefully collect all solutions containing the inhibitor in a designated, sealable, and chemically resistant liquid waste container.[3][7] To prevent spills and over-pressurization, it is recommended to fill the container to no more than 75-80% of its capacity.
-
Labeling : All waste containers must be clearly and accurately labeled. The label should include:
Step 2: Storage of Hazardous Waste
-
Store all sealed and labeled hazardous waste containers in a designated, secure area within the laboratory.[3][5]
-
This storage area should be well-ventilated and away from general laboratory traffic.[2][3]
-
Ensure that liquid waste containers are placed in secondary containment trays to mitigate any potential leaks or spills.[4][7]
-
Do not mix this compound waste with incompatible materials.[4]
Step 3: Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Alert Personnel : Immediately inform colleagues in the vicinity.[3]
-
Don PPE : Ensure you are wearing appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain Spill : For small spills, cover the area with an absorbent material such as chemical spill pillows or pads.[3]
-
Clean-Up : Carefully collect the absorbent material and any contaminated debris, placing it in a sealed bag for disposal as hazardous solid waste.[3]
-
Decontaminate : Clean the spill area with a suitable laboratory detergent and water.[3] All cleanup materials must be disposed of as hazardous chemical waste.[3]
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be handled by professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to schedule a pickup for your hazardous waste.[2][3][7]
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.
Visualizing the Scientific Context
To provide value beyond the product itself, the following diagrams illustrate the biological pathway in which IRAK-4 is a key component and a general workflow for inhibitor evaluation.
References
Essential Safety and Logistical Information for Handling IRAK-4 Protein Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of IRAK-4 protein kinase inhibitor 2 (CAS No. 301675-24-1). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of research outcomes. This document aims to be a primary resource for laboratory personnel, fostering a culture of safety and trust in chemical handling.
I. Compound Identification and Properties
This compound is a potent small molecule inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK-4), a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1] Due to its potential biological activity, this compound should be handled with care, following the precautionary measures outlined in its Safety Data Sheet (SDS) and this guide.
| Property | Value | Source |
| CAS Number | 301675-24-1 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₄H₁₀N₄O₃ | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Molecular Weight | 282.25 g/mol | --INVALID-LINK--[4] |
| Appearance | Solid powder | --INVALID-LINK--[5] |
| Solubility | DMSO: 10 mg/mL (35.43 mM) | --INVALID-LINK--[5] |
| IC₅₀ | 4 µM for IRAK-4 | --INVALID-LINK--[3], --INVALID-LINK--[4] |
II. Personal Protective Equipment (PPE) and Handling
Given the potent biological activity of this compound, appropriate personal protective equipment must be worn at all times to prevent exposure.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Nitrile gloves | Wear two pairs of gloves when handling the solid compound or its solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Not generally required for small quantities | Handle in a well-ventilated area. For weighing or procedures that may generate dust, use a chemical fume hood. |
Handling Procedures:
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: Prepare stock solutions in a fume hood. Given its solubility, DMSO is a common solvent.[5] Be aware that hygroscopic DMSO can affect solubility.[3][4]
-
General Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
III. Storage and Stability
Proper storage is critical to maintain the inhibitor's efficacy and prevent degradation.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Source: --INVALID-LINK--[3]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[4][6]
IV. Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Type | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Source: Based on general SDS recommendations for chemical reagents.
V. Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Solid Waste: Unused or expired solid inhibitor, as well as contaminated items such as weighing paper, pipette tips, and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the inhibitor, including unused stock solutions and experimental media, must be collected in a sealed, leak-proof, and appropriately labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with the inhibitor must be disposed of in a designated sharps container for hazardous chemical waste.
All waste disposal must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.
VI. Experimental Protocols
While a specific, detailed protocol for this exact inhibitor is not publicly available, the following represents a general methodology for an in vitro kinase assay to determine the inhibitory activity of a small molecule like this compound.
Representative In Vitro IRAK-4 Kinase Activity Assay Protocol
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of recombinant human IRAK-4 protein in assay buffer.
-
Prepare a stock solution of a suitable substrate (e.g., a peptide substrate) in assay buffer.
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in DMSO.
-
-
Assay Procedure (in a 384-well plate):
-
Add the IRAK-4 enzyme, substrate, and diluted inhibitor to the wells of the assay plate. Include controls for no inhibitor (vehicle control) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for IRAK-4.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
-
Detection:
-
Use a suitable detection method to measure kinase activity. Common methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced.
-
Fluorescence-based assays: Utilizes a fluorescently labeled substrate.
-
Radiometric assays: Measures the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all other measurements.
-
Calculate the percentage of kinase activity relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
VII. Visualized Workflows and Pathways
IRAK-4 Signaling Pathway
The following diagram illustrates the central role of IRAK-4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades.
Caption: IRAK-4 signaling pathway initiated by TLR/IL-1R activation.
Handling and Disposal Workflow for this compound
This diagram outlines the procedural steps for the safe handling and disposal of the inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
